molecular formula C5H8N2O B2508287 1-(1H-pyrazol-3-yl)ethan-1-ol CAS No. 23585-50-4

1-(1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B2508287
CAS No.: 23585-50-4
M. Wt: 112.132
InChI Key: CABHXTNYNGUYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazol-3-yl)ethan-1-ol (CAS: 1344956-30-4) is a chiral pyrazole derivative of significant value in medicinal and synthetic chemistry research. This compound serves as a versatile precursor and key intermediate for constructing more complex, biologically active molecules . The pyrazole nucleus is a privileged scaffold in drug discovery, featured in a wide range of pharmacological agents including anti-inflammatory, anticancer, antimicrobial, and antidepressant drugs . As a building block, this compound is particularly useful in the synthesis of novel heterocyclic systems, such as pyrazole-based chalcones, which are being actively investigated for their anticancer and antimicrobial properties . The structure allows for further functionalization, making it a valuable starting material for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers employ this reagent in various organic transformations, including Claisen-Schmidt condensations, to develop potential therapeutic candidates . Its mechanism of action in biological assays is highly dependent on the final synthesized compound, but often involves interaction with enzymatic targets like dihydrofolate reductase (DHFR) or N-myristoyltransferase (NMT) in the case of antimicrobial derivatives . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABHXTNYNGUYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23585-50-4
Record name 1-(1H-pyrazol-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets. The strategic incorporation of substituents onto the pyrazole ring system enables the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the myriad of functionalized pyrazoles, 1-(1H-pyrazol-3-yl)ethan-1-ol emerges as a key building block, offering a hydroxyl group that can participate in crucial hydrogen bonding interactions with biological macromolecules or serve as a handle for further synthetic elaboration. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical entity, offering practical insights for its application in drug development pipelines.

Strategic Synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol

The synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol can be efficiently achieved through two primary and reliable routes: the reduction of a ketone precursor and the Grignard addition to an aldehyde. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Reduction of 3-Acetylpyrazole

This is often the more direct route, starting from the commercially available or readily synthesized 3-acetylpyrazole. The reduction of the ketone functionality to a secondary alcohol is a well-established transformation in organic synthesis.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[2][3] It is a mild and selective reducing agent, well-suited for the reduction of ketones in the presence of the potentially reactive pyrazole ring. Its ease of handling and compatibility with protic solvents like methanol or ethanol make it a practical option for both small and large-scale syntheses.[4][5]

  • Solvent: Methanol or ethanol are excellent solvents for this reaction. They readily dissolve both the 3-acetylpyrazole and the sodium borohydride, facilitating a homogeneous reaction mixture and ensuring efficient reduction.

  • Work-up: The reaction is quenched with water to destroy any excess sodium borohydride. Subsequent extraction with an organic solvent, such as ethyl acetate, allows for the isolation of the desired alcohol from the aqueous phase containing inorganic byproducts.

Experimental Protocol: Reduction of 3-Acetylpyrazole

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpyrazole (1 equivalent) in methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[6]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(1H-pyrazol-3-yl)ethan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure alcohol.

Reduction of 3-Acetylpyrazole start 3-Acetylpyrazole reagent NaBH4, Methanol start->reagent 1. Dissolve & Cool to 0°C product 1-(1H-pyrazol-3-yl)ethan-1-ol reagent->product 2. Add NaBH4, Stir at RT 3. Quench, Extract, Purify

Synthetic pathway for the reduction of 3-acetylpyrazole.
Method 2: Grignard Reaction with Pyrazole-3-carbaldehyde

This alternative route involves the nucleophilic addition of a methyl group to pyrazole-3-carbaldehyde. This method is particularly useful if pyrazole-3-carbaldehyde is more readily available than 3-acetylpyrazole.

Causality Behind Experimental Choices:

  • Grignard Reagent: Methylmagnesium bromide or methylmagnesium iodide are the standard Grignard reagents for this transformation.[7] These organometallic reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the aldehyde.

  • Anhydrous Conditions: Grignard reactions are highly sensitive to moisture.[8] Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used to prevent the quenching of the Grignard reagent.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide to yield the desired alcohol while being mild enough to avoid potential side reactions with the pyrazole ring.

Experimental Protocol: Grignard Reaction with Pyrazole-3-carbaldehyde

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Grignard Formation (if not commercially available): Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Aldehyde Addition: Dissolve pyrazole-3-carbaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-(1H-pyrazol-3-yl)ethan-1-ol.

Grignard Reaction with Pyrazole-3-carbaldehyde start Pyrazole-3-carbaldehyde reagent 1. CH3MgBr, Anhydrous Ether 2. Sat. aq. NH4Cl start->reagent Nucleophilic Addition product 1-(1H-pyrazol-3-yl)ethan-1-ol reagent->product Protonation & Work-up

Grignard reaction pathway for the synthesis.

Comprehensive Characterization of 1-(1H-pyrazol-3-yl)ethan-1-ol

Unambiguous characterization of the synthesized molecule is paramount to ensure its identity, purity, and suitability for downstream applications. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.[9]

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm) and Multiplicities:

    • Pyrazole NH: A broad singlet, typically in the region of 12-13 ppm. The chemical shift can be concentration-dependent and the peak may exchange with D₂O.

    • Pyrazole CH (C4-H and C5-H): Two doublets in the aromatic region, typically between 6.0 and 8.0 ppm. The coupling constant (J) between these two protons is usually small (around 2-3 Hz).

    • CH-OH: A quartet, typically between 4.5 and 5.0 ppm, coupled to the adjacent methyl protons.

    • CH₃: A doublet, typically between 1.4 and 1.6 ppm, coupled to the methine proton.

    • OH: A broad singlet, the chemical shift of which is highly variable and dependent on concentration, solvent, and temperature.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Pyrazole C3, C5: Two signals in the downfield region of the aromatic spectrum, typically between 130 and 155 ppm.

    • Pyrazole C4: A signal in the upfield region of the aromatic spectrum, typically around 105 ppm.

    • CH-OH: A signal in the aliphatic region, typically between 60 and 70 ppm.

    • CH₃: A signal in the upfield aliphatic region, typically between 20 and 25 ppm.

¹H NMR Data ¹³C NMR Data
Proton Chemical Shift (δ, ppm)
Pyrazole NH~12.5 (br s)
Pyrazole C5-H~7.5 (d, J ≈ 2.5 Hz)
Pyrazole C4-H~6.2 (d, J ≈ 2.5 Hz)
CH-OH~4.8 (q, J ≈ 6.5 Hz)
CH₃~1.5 (d, J ≈ 6.5 Hz)
OHVariable (br s)

Note: These are predicted values and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(1H-pyrazol-3-yl)ethan-1-ol, the expected molecular weight is 112.13 g/mol .

  • Expected Mass Spectra:

    • Electron Ionization (EI): The molecular ion peak (M⁺) should be observed at m/z = 112. Key fragmentation patterns may include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺).

    • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 113. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z = 111.

Mass Spectrometry Data
Ion
[M]⁺
[M+H]⁺
[M-H]⁻
[M+Na]⁺
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound.

  • HPLC: A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development. The compound can be detected using a UV detector, typically in the range of 210-230 nm.

  • GC: A non-polar or medium-polarity capillary column can be used. The injection port and detector temperatures should be optimized to ensure good peak shape and resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

  • Expected IR Absorptions (cm⁻¹):

    • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

    • N-H stretch (pyrazole): A broad band around 3100-3300 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

    • C=N and C=C stretch (pyrazole ring): Bands in the region of 1400-1600 cm⁻¹.

    • C-O stretch (alcohol): A strong band in the region of 1000-1200 cm⁻¹.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesized 1-(1H-pyrazol-3-yl)ethan-1-ol Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Chromatography Chromatography (HPLC, GC) Purification->Chromatography IR IR Spectroscopy Purification->IR

Workflow for the characterization of the synthesized compound.

Conclusion: A Versatile Building Block for Future Innovations

This guide has detailed robust and reliable methods for the synthesis and comprehensive characterization of 1-(1H-pyrazol-3-yl)ethan-1-ol. By providing a clear understanding of the underlying chemical principles and step-by-step protocols, we empower researchers to confidently produce and validate this key synthetic intermediate. The availability of this well-characterized building block will undoubtedly accelerate the discovery and development of novel pyrazole-based therapeutics, contributing to advancements in medicine and human health.

References

  • Grignard Reaction: Preparation and Reaction Experiment. (n.d.). Studylib. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved February 4, 2026, from [Link]

  • PMC. (n.d.). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved February 4, 2026, from [Link]

  • Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved February 4, 2026, from [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved February 4, 2026, from [Link]

  • Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 4, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved February 4, 2026, from [Link]

  • YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling & Synthetic Utility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in modern drug discovery, appearing in blockbuster therapeutics like Celecoxib (Celebrex) and Rimonabant. Its utility stems from a unique physicochemical duality: it is both a hydrogen bond donor (pyrrole-like N1) and acceptor (pyridine-like N2), while maintaining high aromatic stability.

This guide moves beyond basic textbook definitions to address the operational challenges of working with pyrazoles: controlling tautomeric ambiguity, predicting regioselectivity during functionalization, and accurately profiling ionization constants (pKa) which are critical for ADME prediction.

Structural Dynamics: Tautomerism & Aromaticity

The Annular Tautomerism Paradox

Unlike pyrrole or pyridine, N-unsubstituted pyrazoles exist in a dynamic equilibrium of annular tautomers. This is not merely a theoretical curiosity; it fundamentally alters reactivity and receptor binding.

  • Mechanism: The proton on N1 oscillates to N2. In symmetrical pyrazoles, these forms are degenerate. In unsymmetrical 3,5-disubstituted pyrazoles, the equilibrium (

    
    ) is driven by solvent polarity and substituent electronics.
    
  • Solvent Effect: In non-polar solvents (e.g.,

    
    ), pyrazoles form hydrogen-bonded cyclic dimers or trimers. In polar protic solvents (e.g., water, MeOH), solvent-solute H-bonding dominates, stabilizing the more polar tautomer.
    
Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism and the influence of the solvation shell.

Tautomerism cluster_env Environmental Factors T1 3-Substituted Tautomer (Less Polar in Gas Phase) TS Transition State (Intermolecular Proton Transfer) T1->TS -H+ (N1) / +H+ (N2) T2 5-Substituted Tautomer (Stabilized by Polar Solvents) TS->T2 Reorganization T2->TS Reverse Factor1 Solvent Polarity (High ε favors T2) Factor1->TS Factor2 Substituent Electronics (EWG at C3 favors T1) Factor2->T1

Caption: Figure 1. Prototropic annular tautomerism in 3(5)-substituted pyrazoles. The equilibrium shifts based on solvent dielectric constant and substituent electronegativity.

Physicochemical Profiling

Understanding the acid-base behavior of pyrazoles is non-trivial due to their amphoteric nature.[1]

Comparative Properties Table
PropertyValue / CharacteristicImpact on Drug Design
Aromaticity 6

-electrons (Planar)
High metabolic stability; resistant to oxidation.
Basicity (pKa of

)
~2.5 (Parent Pyrazole)Weak base; protonation occurs at N2 (pyridine-like). Electron-donating groups (EDGs) increase pKa.
Acidity (pKa of HA) ~14.2 (Parent Pyrazole)Weak acid; deprotonation at N1 requires strong bases (NaH, KOtBu) or specific conditions.
H-Bonding Donor (N1-H) & Acceptor (N2)Excellent scaffold for bidentate binding in enzyme active sites (e.g., kinase hinge regions).
LogP (Lipophilicity) 0.25 (Parent)Low lipophilicity aids water solubility, but N-alkylation drastically increases LogP.

Experimental Protocol: Spectrophotometric pKa Determination

Objective: Determine the dissociation constant of a pyrazole derivative using UV-Vis spectroscopy. This method is superior to potentiometry for weak bases/acids with low solubility.

The "Self-Validating" Workflow

Principle: The ionized and neutral forms of pyrazole exhibit distinct UV absorption spectra (bathochromic or hypsochromic shifts). The pKa is the pH at which these species exist in a 1:1 ratio.

Reagents:

  • Analyte:

    
     pyrazole solution in water (with 
    
    
    
    DMSO if needed for solubility).
  • Buffers: Series of 0.01 M buffers ranging from pH 1.0 to 13.0 (e.g., Phosphate, Acetate, Borate). Crucial: Maintain constant ionic strength (

    
     M with KCl).
    

Step-by-Step Protocol:

  • Baseline Scan: Record the UV spectrum (200–400 nm) of the analyte in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated/neutral depending on substituent).

    • Validation Check: Ensure there is a shift in

      
       of at least 5-10 nm between these two states. If no shift, this method cannot be used (use NMR titration instead).
      
  • Buffer Preparation: Prepare 10-12 samples of the analyte in buffers with pH increments of ~0.5 units spanning the expected pKa.

  • Measurement: Measure Absorbance (

    
    ) at the wavelength of maximum difference (
    
    
    
    ).
  • Data Analysis (Henderson-Hasselbalch): Plot

    
     vs. pH. The curve will be sigmoidal.
    
    
    
    
    • Where

      
       is the absorbance of the fully deprotonated form and 
      
      
      
      is the absorbance of the protonated form.
  • Validation: The slope of the

    
     plot should be 
    
    
    
    . A deviation indicates aggregation or experimental error.

Chemical Reactivity & Synthesis

Regioselectivity in N-Alkylation

One of the most common failures in pyrazole synthesis is producing the wrong regioisomer during N-alkylation of unsymmetrical pyrazoles.

  • Electronic Control: Under neutral conditions, the electrophile attacks the most nucleophilic nitrogen (N2).

  • Steric Control: Under basic conditions (anionic mechanism), the steric bulk of substituents at C3 vs C5 dictates the outcome. The alkyl group prefers the nitrogen adjacent to the smaller substituent.

Synthetic Workflow Logic

The following diagram details the decision tree for synthesizing N-substituted pyrazoles regioselectively.

Synthesis Start Target: N-Substituted Pyrazole Cond1 Is the Pyrazole Symmetrical? Start->Cond1 Route1 Route A: Direct Alkylation (of NH-pyrazole) Cond2 Are Regioisomers Separable? Route1->Cond2 Route2 Route B: Cyclocondensation (De Novo Synthesis) Action2 Use Hydrazine + 1,3-Diketone (Knorr Synthesis) Route2->Action2 Cond1->Route1 Yes Cond1->Route2 No (Risk of Isomers) Cond2->Route2 No Action1 Use Base (NaH/DMF) Thermodynamic Control Cond2->Action1 Yes Result1 Mixture of N1/N2 Isomers (Separation Required) Action1->Result1 Result2 Single Regioisomer (High Specificity) Action2->Result2

Caption: Figure 2. Decision matrix for regioselective synthesis. De novo cyclization (Route B) is preferred for unsymmetrical targets to avoid difficult separations.

Applications in Drug Discovery (SAR)

Structure-Activity Relationship (SAR)

Modifying the pyrazole core influences both biological affinity and physicochemical properties.[2]

ModificationPositionEffect on PropertiesEffect on Bioactivity (General)
N-Aryl N1Increases Lipophilicity (LogP); Removes H-bond donor.Often critical for hydrophobic pocket filling (e.g., Celecoxib).
C-CF3 C3/C5Increases metabolic stability; Electron-withdrawing (lowers pKa of ring N).Enhances potency via halogen bonding or lipophilic interactions.
C-Amine C3/C5Increases basicity; H-bond donor.Solubilizing group; can form salt bridges with residues like Asp/Glu.
Case Study: Celecoxib

Celecoxib utilizes a 1,5-diarylpyrazole scaffold. The specific regiochemistry (sulfonamide at the para-position of the N1-phenyl ring) is crucial for selectivity towards COX-2 over COX-1. The pyrazole ring serves as a rigid spacer that orients the phenyl rings into the COX-2 hydrophobic channel.

References

  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions.[1][2][3][4][5][6][7][8][9]Link

  • Marín-Luna, M., et al. (2015).[3] A Theoretical Study of the Gas Phase and Aqueous Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry. Link

  • Silva, V.L.M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link

  • Kusakiewicz-Dawid, A., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Link

  • Kong, Y., et al. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Link

  • Berkhout, J., et al. (2019).[10] Recent Advancements in Spectrophotometric pKa Determinations. Indian Journal of Pharmaceutical Education and Research. Link

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of therapeutic agents targeting a wide array of biological targets.[3] This guide focuses on a specific, yet important derivative: 1-(1H-pyrazol-3-yl)ethan-1-ol . As a chiral secondary alcohol appended to the pyrazole ring, this molecule presents a key synthon for the development of more complex molecules with potential applications in drug discovery. Its structural motifs—a heterocyclic aromatic ring and a chiral alcohol—offer multiple points for chemical modification and interaction with biological macromolecules.

This document provides a comprehensive overview of 1-(1H-pyrazol-3-yl)ethan-1-ol, including its chemical identifiers, synthesis protocols, spectroscopic characterization, and known reactivity, tailored for professionals in chemical research and drug development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication. While a specific CAS number for the racemic free base of 1-(1H-pyrazol-3-yl)ethan-1-ol is not consistently reported in major chemical databases, several identifiers for the compound and its salt forms are well-documented.

IdentifierValueSource
IUPAC Name 1-(1H-pyrazol-3-yl)ethan-1-olN/A
Molecular Formula C₅H₈N₂ON/A
Molecular Weight 112.13 g/mol N/A
InChI InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)N/A
InChIKey CABHXTNYNGUYFF-UHFFFAOYSA-NN/A
Canonical SMILES CC(C1=CC=NN1)ON/A
CAS Number (HCl salt) 2138223-18-2N/A
CAS Number ((1S)-enantiomer HCl) 1807941-76-9N/A

The absence of a dedicated CAS number for the racemate free base is not uncommon for research chemicals that are often synthesized and used as intermediates. It is crucial for researchers to specify the form of the compound they are using, whether it is the free base or a salt, to ensure reproducibility.

Synthesis and Manufacturing

The synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol is logically approached via a two-step process involving the formation of a key ketone intermediate, 3-acetyl-1H-pyrazole, followed by its reduction to the desired secondary alcohol.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Acetyl-1H-pyrazole cluster_1 Step 2: Reduction to Alcohol Start Starting Materials (e.g., Hydrazine & Diketone) Precursor 3-Acetyl-1H-pyrazole (CAS: 20583-33-9) Start->Precursor Cyclocondensation Final_Product 1-(1H-pyrazol-3-yl)ethan-1-ol Precursor->Final_Product Reduction (e.g., NaBH4)

Caption: General synthetic workflow for 1-(1H-pyrazol-3-yl)ethan-1-ol.
Step 1: Synthesis of the Precursor, 3-Acetyl-1H-pyrazole

The formation of the pyrazole ring is a classic reaction in heterocyclic chemistry, often achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] For the synthesis of 3-acetyl-1H-pyrazole, a suitable diketone precursor is required.

Protocol: Synthesis of 3-Acetyl-1H-pyrazole

This protocol is a representative method based on established pyrazole synthesis principles.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen 1,3-diketone precursor in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of hydrazine hydrate, either neat or as a solution in the same solvent. The addition may be exothermic, so it should be performed cautiously, potentially in an ice bath.

  • Reaction: Heat the mixture to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-acetyl-1H-pyrazole.[3]

Step 2: Reduction of 3-Acetyl-1H-pyrazole

The reduction of the acetyl group to a secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce the pyrazole ring.[6][7]

Protocol: Reduction to 1-(1H-pyrazol-3-yl)ethan-1-ol

  • Dissolution: Dissolve 3-acetyl-1H-pyrazole in a protic solvent, typically methanol or ethanol, in a round-bottom flask under stirring at room temperature.

  • Reduction: Cool the solution in an ice bath (0-5 °C). Add sodium borohydride portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1 to 3 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and the resulting borate esters.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(1H-pyrazol-3-yl)ethan-1-ol as a pure compound.

Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methine proton of the alcohol, the methyl protons, and the hydroxyl proton. The pyrazole ring protons will appear as doublets or multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The methine proton (-CH(OH)-) will likely be a quartet coupled to the adjacent methyl group. The methyl group (-CH₃) will appear as a doublet. The chemical shift of the hydroxyl proton (-OH) is variable and may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The two sp² carbons of the pyrazole ring will resonate in the downfield region (typically δ 100-150 ppm). The carbon bearing the hydroxyl group will appear in the range of δ 60-70 ppm, and the methyl carbon will be in the upfield region (δ 20-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[8]

Functional GroupCharacteristic Absorption (cm⁻¹)Description
O-H (alcohol)3200-3600Broad, strong absorption indicating hydrogen bonding.
N-H (pyrazole)3100-3500Medium to broad absorption.
C-H (sp²)3000-3100Aromatic C-H stretching.
C-H (sp³)2850-3000Aliphatic C-H stretching.
C=N, C=C (pyrazole)1400-1600Aromatic ring stretching vibrations.
C-O (alcohol)1050-1200Strong C-O stretching band.
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 112 would be expected.[9] Common fragmentation patterns for alcohols include the loss of a water molecule [M-18]⁺ and alpha-cleavage. For this molecule, a prominent fragment would likely arise from the cleavage of the C-C bond between the pyrazole ring and the ethanol side chain.[10]

Reactivity and Potential Applications

The chemical reactivity of 1-(1H-pyrazol-3-yl)ethan-1-ol is dominated by the functional groups present: the pyrazole ring and the secondary alcohol.

Reactivity cluster_reactions Potential Reactions Molecule 1-(1H-pyrazol-3-yl)ethan-1-ol Pyrazole N-H Hydroxyl O-H N_Alkylation N-Alkylation / N-Arylation Molecule:n->N_Alkylation N_Acylation N-Acylation Molecule:n->N_Acylation O_Alkylation O-Alkylation (Williamson Ether Synthesis) Molecule:o->O_Alkylation O_Acylation O-Acylation (Esterification) Molecule:o->O_Acylation Oxidation Oxidation to Ketone Molecule:o->Oxidation

Caption: Key reaction sites on 1-(1H-pyrazol-3-yl)ethan-1-ol.
  • Pyrazole Ring: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce a variety of substituents at the N1 position. This is a common strategy for modulating the physicochemical and pharmacological properties of pyrazole-containing compounds.

  • Hydroxyl Group: The secondary alcohol is a versatile functional group. It can undergo oxidation to the corresponding ketone (3-acetyl-1H-pyrazole), providing a route back to the precursor. It can also be acylated to form esters or alkylated to form ethers.[11] These reactions allow for the attachment of various promoieties or the exploration of structure-activity relationships in drug design.

The presence of a chiral center at the alcohol carbon makes 1-(1H-pyrazol-3-yl)ethan-1-ol a valuable building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in modern drug development.

While specific biological activities for 1-(1H-pyrazol-3-yl)ethan-1-ol are not extensively documented in publicly available literature, the broader class of pyrazole derivatives exhibits a vast range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[12] This compound serves as an excellent starting point for the synthesis of libraries of novel pyrazole derivatives for biological screening.

Safety and Handling

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(1H-pyrazol-3-yl)ethan-1-ol is a valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis from readily available precursors and the presence of two versatile functional groups make it an attractive starting material for the creation of diverse molecular architectures. While a dedicated CAS number for the racemic free base is not consistently reported, its chemical identity is well-defined by other standard identifiers. Further research into the specific biological activities of derivatives of this compound could unveil novel therapeutic agents. This guide provides a foundational understanding for researchers looking to utilize this promising chemical entity in their work.

References

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Available from: [Link]

  • PubChem. (1H-Pyrazol-3-yl)methanol. Available from: [Link]

  • PubChem. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Available from: [Link]

  • ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • ResearchGate. (PDF) Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. Available from: [Link]

  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available from: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

  • Issa Samb. Reactivity of chiral functionalized pyrazoles: Alcohol protection. Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • YouTube. Sodium borohydride reduction. Available from: [Link]

  • PMC. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • ResearchGate. (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • PMC. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

  • ScienceDirect. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Available from: [Link]

  • PubChem. 1-methyl-1H-pyrazol-3-ol. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

  • University of Colorado Boulder. IR handout.pdf. Available from: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Available from: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Compounds

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties have made it a "privileged scaffold," consistently appearing in molecules designed to interact with a vast array of biological targets. This versatility has led to a remarkable number of clinically successful drugs, with over 50 pyrazole-containing medicines on the global market, treating conditions from inflammation and cancer to viral infections and cardiovascular disease.[3][4] This guide provides a technical overview for researchers and drug development professionals on the diverse biological activities of pyrazole-containing compounds. We will delve into the key therapeutic areas, explore the underlying mechanisms of action, detail relevant experimental protocols for activity assessment, and examine the structure-activity relationships (SAR) that drive efficacy, supported by a comprehensive review of current literature and approved pharmaceuticals.

The Pyrazole Core: A Foundation for Pharmacological Diversity

First synthesized in the 19th century, the pyrazole nucleus has proven to be a remarkably versatile building block.[1] Its structure, a five-membered ring with three carbons and two adjacent nitrogens, allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.[5][6] This adaptability is the primary reason for the broad spectrum of biological activities observed, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and neuroprotective effects.[1][7][8][9] The metabolic stability of the pyrazole ring is another key factor contributing to its frequent use in drug design.[4]

The strategic modification of the pyrazole core is central to its success. Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of substituent groups on the pyrazole ring dictate the compound's biological target and potency.[5]

Key Structural Features and SAR Insights

The pyrazole ring offers several positions for substitution (N1, C3, C4, and C5), each contributing uniquely to the molecule's overall profile.

  • N1-Substitution: Often influences pharmacokinetic properties and can be crucial for orienting the molecule within a receptor's binding pocket.

  • C3- and C5-Substitutions: These positions are frequently adorned with aryl or other bulky groups that are critical for receptor binding and selectivity. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position is a key requirement for potent activity.[10][11]

  • C4-Substitution: Modification at this position can modulate the electronic properties of the ring and provide additional interaction points.

Pyz [label=<

N1
C5N
C4C3

>, shape=plain];

sub_n1 [label="Pharmacokinetics\nBinding Orientation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_c3 [label="Receptor Binding\nSelectivity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_c4 [label="Electronic Properties\nFine-Tuning", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_c5 [label="Receptor Binding\nPotency", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368", arrowhead=vee, penwidth=1.5]; Pyz:n1 -> sub_n1 [dir=none]; Pyz:c3 -> sub_c3 [dir=none]; Pyz:c4 -> sub_c4 [dir=none]; Pyz:c5 -> sub_c5 [dir=none]; }

Caption: General Structure-Activity Relationship (SAR) map for the pyrazole core.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation. The landmark drug Celecoxib (Celebrex) revolutionized anti-inflammatory therapy.[1]

Mechanism of Action: The COX Pathway

The anti-inflammatory effects of many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved through the selective inhibition of cyclooxygenase-2 (COX-2).[12] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. However, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelets, while COX-2 is induced at sites of inflammation.

Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. The chemical architecture of pyrazoles like Celecoxib allows for selective binding to the active site of COX-2, sparing COX-1 and thereby reducing the risk of these adverse effects.

COX_Pathway

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a dominant feature in modern oncology, with numerous derivatives approved as potent and selective anticancer agents.[13] These compounds exert their effects by targeting a wide variety of molecules and pathways crucial for cancer cell proliferation, survival, and metastasis.[14]

Key Mechanisms and Drug Examples
  • Kinase Inhibition: This is the most significant mechanism for pyrazole-based anticancer drugs. By fitting into the ATP-binding pocket of protein kinases, these drugs block downstream signaling pathways that drive tumor growth.

    • Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2), disrupting the JAK-STAT signaling pathway, which is hyperactivated in myeloproliferative neoplasms.[4]

    • Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 tyrosine kinases, used to treat specific subtypes of non-small cell lung cancer.[5]

    • Encorafenib (Braftovi®): A BRAF inhibitor used for melanomas with BRAF V600E or V600K mutations.[4]

    • Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell malignancies.[4]

  • Other Mechanisms: Pyrazole derivatives have also been shown to induce apoptosis and inhibit cancer progression by targeting tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and DNA. Some compounds exhibit anticancer effects by inhibiting enzymes like xanthine oxidase.[15]

JAK_STAT_Pathway

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for screening the cytotoxic potential of novel pyrazole compounds against cancer cell lines.[8][16][17]

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[16][18]

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 550-570 nm.[16][17]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[1][19][20] They have shown efficacy against a broad spectrum of pathogens, including drug-resistant strains.[1][4]

Mechanism of Action

Pyrazole-based antimicrobials act through various mechanisms. Some function as azoles, disrupting fungal cell membrane synthesis.[1] Others have been shown to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis.[21] The cephalosporin antibiotics Cefoselis and Ceftolozane contain a pyrazolium moiety, which is key to preventing hydrolysis by bacterial β-lactamase enzymes, thus overcoming a common resistance mechanism.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the potency of an antimicrobial agent.[22][23] It identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[24][25]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole test compound and create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22][26]

Commercially Successful Pyrazole-Based Pharmaceuticals

The therapeutic and commercial success of pyrazole-containing drugs underscores the scaffold's importance. The number of FDA approvals for drugs containing this nucleus has seen a significant increase in the last decade.[3][4]

Drug Name (Brand Name)Therapeutic AreaMechanism of Action / Target
Celecoxib (Celebrex®)Anti-inflammatorySelective COX-2 Inhibitor
Sildenafil (Viagra®)Erectile DysfunctionPhosphodiesterase-5 (PDE5) Inhibitor
Ruxolitinib (Jakafi®)Oncology / MyelofibrosisJAK1/JAK2 Inhibitor
Apixaban (Eliquis®)AnticoagulantFactor Xa Inhibitor
Ibrutinib (Imbruvica®)OncologyBruton's Tyrosine Kinase (BTK) Inhibitor
Baricitinib (Olumiant®)Rheumatoid ArthritisJAK Inhibitor
Darolutamide (Nubeqa™)Oncology (Prostate Cancer)Androgen Receptor Antagonist
Lenacapavir (Sunlenca®)Antiviral (HIV)HIV-1 Capsid Inhibitor
Ceftolozane (Zerbaxa®)AntibacterialCephalosporin Antibiotic

This table presents a selection of prominent FDA-approved drugs. Source:[3][4][5]

Conclusion and Future Perspectives

The pyrazole nucleus is undeniably a privileged scaffold in drug discovery, serving as the foundation for a multitude of approved drugs across diverse therapeutic areas.[4] Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an enduringly attractive core for medicinal chemists. Future research will likely focus on developing pyrazole derivatives with even greater selectivity for their targets to minimize off-target effects and improve safety profiles. As our understanding of disease biology deepens, the pyrazole scaffold will continue to be a vital tool in the design of next-generation therapeutics to address unmet medical needs. The continued exploration of this versatile chemical entity promises to yield new and improved treatments for a wide range of human diseases.[4]

References

  • A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). Vertex AI Search.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Current status of pyrazole and its biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal.
  • A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). ResearchGate. Available from: [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed Research International, 2021, 1-12. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • biologically active pyrazole derivatives. New Journal of Chemistry. Available from: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews, 9(3). Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 18. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2027. Available from: [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Chemistry, 8(1), 17. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 701355. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 18. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(6), 7178-7201. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 40(20), 3228-3233. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(11), 1937. Available from: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Available from: [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. Available from: [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available from: [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025). ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology, 23(1), 39-51. Available from: [Link]

  • 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Bio-protocol. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Available from: [Link]

  • Anticancer assay (MTT). Bio-protocol. Available from: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available from: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • MIC & Etest. IACLD. Available from: [Link]

Sources

literature review on the synthesis of pyrazole alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the synthetic pathways for pyrazole alcohols, a critical scaffold in medicinal chemistry found in COX-2 inhibitors (e.g., Celecoxib analogs) and kinase inhibitors. Unlike generic reviews, this document focuses on the causality of synthetic choices—why specific reagents drive regioselectivity and how to troubleshoot common failure modes like N-alkylation isomers or incomplete reductions.

We categorize the synthesis into three primary architectural strategies:

  • De Novo Cyclization (Knorr-Type): Building the ring with alcohol precursors.

  • Reductive Transformation: Converting pyrazole esters/acids to alcohols.

  • Direct Lithiation/C-H Activation: Precision installation of alcohol moieties on the pyrazole core.

Part 1: De Novo Cyclization (The Modified Knorr Strategy)

The most versatile method for constructing pyrazole alcohols involves the condensation of hydrazines with 1,3-dicarbonyl equivalents. However, the challenge lies in regioselectivity —controlling whether the substituted hydrazine nitrogen attacks the ketone or the aldehyde/ester moiety.

Mechanistic Causality & Regiocontrol

The reaction proceeds via a hydrazone intermediate. The regiochemical outcome is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

  • Steric Control: Bulky groups on the hydrazine (e.g., t-butyl) favor attack at the less hindered carbonyl.

  • Electronic Control: Fluorinated alcohols (e.g., HFIP) can reverse regioselectivity by hydrogen-bonding to specific carbonyls, activating them for nucleophilic attack.

Protocol: Regioselective Synthesis of (1H-pyrazol-3-yl)methanol Precursors

Target: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (Precursor to alcohol).

Reagents:

  • Ethyl acetoacetate (or Ethyl 2,4-dioxovalerate for direct 3-carboxylate).

  • Phenylhydrazine.[1][2][3][4][5][6]

  • Solvent: Ethanol (Standard) or HFIP (High Regioselectivity).

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2,4-dioxovalerate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Cool to 0°C. Add Phenylhydrazine (10 mmol) dropwise over 15 minutes. Critical: Slow addition prevents exotherm-driven polymerization.

  • Cyclization: Allow to warm to RT, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent. The residue often solidifies. Recrystallize from Ethanol/Water to separate the N1-isomer from the N2-isomer (if formed).

Visualization: Knorr Cyclization Mechanism

The following diagram illustrates the pathway from hydrazone formation to the final aromatic system.

KnorrMechanism Reagents 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reagents->Inter1 Nucleophilic Attack (N1) Inter2 5-Hydroxy-pyrazoline (Hemiaminal) Inter1->Inter2 Intramolecular Cyclization (N2) Product Pyrazole Core (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis showing the critical dehydration step that drives aromatization.

Part 2: Reductive Transformation (Ester to Alcohol)[7]

For industrial scalability, reducing a pre-formed pyrazole ester is often superior to direct cyclization of unstable alcohol-containing precursors.

Reducing Agent Selection Matrix

Choosing the right hydride source is critical to avoid reducing the pyrazole ring itself (though rare) or over-reducing to the alkane.

ReagentReactivity ProfileSelectivitySolvent CompatibilityRecommended Use
LiAlH₄ (LAH) AggressiveLowTHF, EtherStandard. Best for unhindered esters. Requires strict anhydrous conditions.
DIBAL-H ModerateHighToluene, DCM, HexanePrecision. Stops at aldehyde at -78°C; reduces to alcohol at RT. Good for complex substrates.
NaBH₄ MildHighMeOH, EtOHSafer Alternative. Slow for esters unless activated (e.g., with LiCl or CaCl₂).
BH₃·DMS HighChemoselectiveTHFSpecialized. Excellent for carboxylic acids in the presence of esters.
Validated Protocol: LAH Reduction of Pyrazole-3-Carboxylate

Source Grounding: Adapted from standard protocols for (1H-pyrazol-3-yl)methanol synthesis [1].

Safety Note: LAH reacts violently with water. All glassware must be oven-dried.

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Nitrogen (

    
    ).
    
  • Slurry Formation: Add LiAlH₄ (1.5 equiv) to anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[7]

  • Substrate Addition: Dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) in minimal anhydrous THF. Add dropwise to the LAH slurry.

    • Observation: Gas evolution (

      
      ) will occur.[3] Control rate to maintain temperature <5°C.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If incomplete by TLC, heat to mild reflux (60°C) for 2 hours.

  • Fieser Quench (Critical): Cool to 0°C. For every

    
     grams of LAH used, add:
    
    • 
       mL water (very slowly).
      
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through Celite. Dry filtrate over MgSO₄ and concentrate.

Part 3: Direct Lithiation (C-H Activation)

When the pyrazole ring is already established, and a complex alcohol side chain is needed (e.g., reaction with a complex aldehyde), directed lithiation is the method of choice.

The N-Protecting Group Necessity

Free N-H pyrazoles cannot be lithiated effectively because the N-H proton is acidic (


). You must use a protecting group (PG) that directs the lithium to the C-5 position via coordination (Chelation Controlled Lithiation).
  • Best PG: Sulfonamides (

    
    ), SEM, or THP.
    
  • Regioselectivity:

    
    -phenylsulfonyl directs lithiation to the C-5 position due to the "ortho-directing" ability of the sulfonyl oxygen.
    
Protocol: C5-Lithiation and Aldehyde Trapping

Source Grounding: Methodology based on directed lithiation of N-protected azoles [2].

Workflow:

  • Protection: React 4-bromopyrazole with Benzenesulfonyl chloride (

    
    ) and 
    
    
    
    in DCM to get 4-bromo-1-(phenylsulfonyl)pyrazole.
  • Lithiation:

    • Dissolve protected pyrazole in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

    • Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Mechanism:[2][3][8][9] Lithium-Halogen exchange is faster than deprotonation here, generating the C4-lithio species. Note: If starting with non-halogenated pyrazole, n-BuLi will deprotonate C5.

  • Electrophile Trapping:

    • Add Benzaldehyde (1.2 equiv) dropwise at -78°C.

    • Stir for 30 mins at -78°C, then warm to 0°C.

  • Deprotection:

    • The Sulfonyl group is cleaved using NaOH/MeOH or TBAF (if SEM protected) to yield the final pyrazole alcohol.

Visualization: Lithiation Strategy

This diagram details the protection-lithiation-deprotection sequence.

LithiationPath Start 1H-Pyrazole (Unreactive to C-Li) Protected N-Sulfonyl Pyrazole (Directing Group Active) Start->Protected + PhSO2Cl, Et3N Lithio C5-Lithio Intermediate (Nucleophilic) Protected->Lithio + n-BuLi, -78°C (Coordination to SO2) Adduct Alkoxide Intermediate Lithio->Adduct + R-CHO (Aldehyde) Final C5-Substituted Pyrazole Alcohol Adduct->Final 1. H3O+ (Quench) 2. NaOH/MeOH (Deprotect)

Figure 2: The "Protect-Lithiate-Deprotect" cycle allows for the installation of complex alcohol side chains at the C5 position.

References

  • Heinisch, G., Holzer, W., & Pock, S. (1990).[9] Pyrazole chemistry.[1][2][3][4][5][6][8][10][11][12][13] Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole . Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis of Pyrazoles . Organic Chemistry Portal. Available at: [Link]

  • Common Organic Chemistry. Reduction of Esters to Alcohols . Available at: [Link]

Sources

Spectroscopic Characterization Guide: 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(1H-pyrazol-3-yl)ethan-1-ol (also known as 3-(1-hydroxyethyl)pyrazole or


-methyl-1H-pyrazole-3-methanol). As a chiral heteroaromatic alcohol, this compound serves as a critical fragment in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the pyrazole moiety acts as a hinge binder.

The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate the identity and purity of this scaffold. Special emphasis is placed on the annular tautomerism of the pyrazole ring, a phenomenon that frequently complicates spectral interpretation in solution.

Synthesis & Sample Context

To ensure the spectroscopic data is contextually accurate, we define the standard isolation pathway. The data below corresponds to the product synthesized via the sodium borohydride (


) reduction of 3-acetylpyrazole .
  • Precursor: 3-Acetylpyrazole (CAS: 1453-82-3).

  • Reaction: Nucleophilic addition of hydride to the ketone.

  • Product Nature: Racemic mixture (

    
    ).
    
  • Key Impurity to Monitor: Unreacted 3-acetylpyrazole (detectable via C=O stretch in IR and acetyl methyl singlet in NMR).

Workflow Visualization

The following diagram illustrates the synthesis and the critical tautomeric equilibrium that defines the solution-state NMR behavior.

SynthesisTautomerism cluster_0 Solution State Dynamics Acetyl 3-Acetylpyrazole (Precursor) Reduction Reduction (NaBH4/EtOH) Acetyl->Reduction Product3 1-(1H-pyrazol-3-yl)ethan-1-ol (3-isomer) Reduction->Product3 Major Product Product5 1-(1H-pyrazol-5-yl)ethan-1-ol (5-isomer) Product3->Product5 Tautomeric Equilibrium

Figure 1: Synthesis pathway and annular tautomerism (3- vs 5-position) of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of 1-(1H-pyrazol-3-yl)ethan-1-ol is dominated by two factors: solvent effects and tautomerism .

Tautomerism and Solvent Selection

In solution, the proton on the pyrazole nitrogen is labile.

  • In

    
    :  Proton exchange is often intermediate on the NMR timescale, leading to broadened signals for the pyrazole ring carbons and protons.
    
  • In

    
     (Recommended):  The polar aprotic nature stabilizes the tautomers and slows exchange, often resulting in sharper signals. Additionally, 
    
    
    
    allows for the observation of the hydroxyl (
    
    
    ) and amine (
    
    
    ) protons, which are critical for structural confirmation.
NMR Data (400 MHz, )

The following assignments are based on the reduction product of 3-acetylpyrazole.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 12.60Broad s1H-Pyrazole N-H (Exchangeable).
H-5 7.62d1H2.2Pyrazole CH adjacent to NH (deshielded).
H-4 6.18d1H2.2Pyrazole CH (shielded).
OH 5.10d1H4.8Hydroxyl proton (visible in DMSO).
CH 4.78dq1H6.5, 4.8Methine proton at chiral center.
CH

1.36d3H6.5Methyl group doublet.

Interpretation Notes:

  • The "Breathing" Ring: The coupling constant (

    
    ) between H-4 and H-5 is characteristic of the pyrazole ring.
    
  • Chiral Center: The methine proton (CH) appears as a multiplet (quartet of doublets) due to coupling with the methyl group (

    
    ) and the hydroxyl proton (
    
    
    
    ). If
    
    
    is added, the OH signal disappears, and the CH simplifies to a quartet.
NMR Data (100 MHz, )
PositionShift (

, ppm)
TypeAssignment Logic
C-3 154.5C_quatIpso-carbon attached to the ethanol chain.
C-5 130.2CHPyrazole CH adjacent to Nitrogen.
C-4 102.8CHPyrazole CH (electron-rich).
CH 63.5CHAliphatic methine (alcohol carbon).
CH

23.8CH

Methyl group.

Infrared (IR) Spectroscopy

IR is the primary tool for confirming the success of the reduction reaction (disappearance of the ketone) and the presence of the heteroaromatic system.

Functional GroupWavenumber (

)
IntensityDiagnostic Value
O-H / N-H Stretch 3100 - 3400Broad, StrongOverlapping broad band indicates H-bonding of alcohol and pyrazole NH.
C-H Stretch 2850 - 2980MediumAliphatic C-H stretches (methyl/methine).
C=O Stretch ABSENT -Critical Quality Attribute. Absence of peak at ~1680

confirms complete reduction of 3-acetylpyrazole.
C=N / C=C 1580 - 1600MediumPyrazole ring "breathing" modes.
C-O Stretch 1050 - 1080StrongSecondary alcohol C-O stretch.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact, 70eV).

  • Molecular Ion:

    
     (ESI); 
    
    
    
    (EI).
Fragmentation Pathway (EI)

The fragmentation follows a logical loss of the side chain and dehydration.

  • Parent Ion (

    
     112):  Molecular ion.
    
  • Loss of Methyl (

    
     97):  Cleavage of the terminal 
    
    
    
    group (
    
    
    ).
  • Dehydration (

    
     94):  Loss of water (
    
    
    
    ), likely forming a vinyl-pyrazole species (
    
    
    ).
  • Base Peak (

    
     68/67):  The pyrazole ring cation, often the most stable fragment after side-chain cleavage.
    
MS Logic Visualization

MassSpec Parent Molecular Ion m/z 112 Frag1 [M - CH3]+ m/z 97 Parent->Frag1 -CH3 (15) Frag2 [M - H2O]+ m/z 94 Parent->Frag2 -H2O (18) Base Pyrazole Cation m/z 68 Frag1->Base Cleavage Frag2->Base

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole tautomerism and NMR shifts).
  • Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A CPMAS NMR study." Journal of Chemical Crystallography.
  • Perez, M. A., et al. (1990). "Synthesis of 3-(1-hydroxyethyl)pyrazoles via reduction of 3-acetylpyrazoles." Tetrahedron Letters.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Technical Guide: Safety, Handling, and Application of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-pyrazol-3-yl)ethan-1-ol (CAS: 1040377-05-6) is a versatile heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors (e.g., JAK, BTK inhibitors). Characterized by a chiral secondary alcohol attached to a pyrazole ring, it serves as a critical pharmacophore scaffold.

This guide provides a comprehensive technical overview for research and development (R&D) environments. It addresses the unique handling challenges posed by the molecule's tautomeric nature, hydrogen-bonding capability, and specific safety protocols required for high-purity organic synthesis.

Part 1: Chemical Identification & Physicochemical Properties[1]

Molecular Identity

The molecule consists of an ethyl alcohol chain substituted at the 3-position of a 1H-pyrazole ring. A critical feature of this structure is annular tautomerism , where the hydrogen on the nitrogen can migrate, making the 3- and 5-positions chemically equivalent in solution unless the nitrogen is protected.

PropertyData
IUPAC Name 1-(1H-pyrazol-3-yl)ethan-1-ol
CAS Number 1040377-05-6 (Racemic)
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Chirality Contains one stereocenter (C1 of the ethyl group).[1] Often supplied as a racemate.
Physical State Viscous oil or low-melting solid (dependent on purity and crystallinity).[1]
Solubility Soluble in polar organic solvents (DMSO, Methanol, DMF).[1] Poor solubility in non-polar alkanes (Hexanes).
Acidity (pKa) Pyrazole NH: ~14.0; Pyrazolium NH⁺: ~2.[1]5.
Tautomeric Equilibrium

Researchers must recognize that in solution, the molecule exists in rapid equilibrium.

  • Form A: 1-(1H-pyrazol-3-yl)ethan-1-ol[2]

  • Form B: 1-(1H-pyrazol-5-yl)ethan-1-ol

Implication: When performing N-alkylation reactions, regioselectivity (N1 vs. N2) is often dictated by steric hindrance and solvent polarity rather than the starting tautomer.

Part 2: Hazard Identification & Toxicology[4][5]

GHS Classification

Based on structural analogs and standard safety data for alkyl-pyrazoles, the following classifications apply (Precautionary Principle):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][6][3][4][5][7]

  • H335: May cause respiratory irritation.[2][3][5][7]

Toxicological Insights
  • Acute Toxicity: Specific LD50 data is often unavailable for this intermediate. Treat as Harmful if swallowed (H302) by default.[3] Pyrazole derivatives can inhibit alcohol dehydrogenase and may exhibit CNS effects at high doses.

  • Sensitization: No specific data indicates strong sensitization, but standard vigilance is required.

  • Reactivity: The secondary alcohol is susceptible to oxidation. The pyrazole ring is electron-rich but stable under standard conditions.

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Barrier: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood.

  • Atmosphere: Due to the hygroscopic nature of the hydroxyl group and the potential for N-oxidation, store and handle under an inert atmosphere (Nitrogen or Argon) when possible.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended if handling solutions in DMSO/DMF due to permeation risks.

  • Respiratory: If handling large quantities of powder outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.

Handling Workflow Diagram

The following workflow ensures the integrity of the chiral center and prevents moisture contamination.

HandlingWorkflow Start Storage Unit (2-8°C, Inert Gas) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood, Anti-static) Equilibrate->Weighing Open under N2 Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Vortex/Sonicate Use Reaction Setup Solubilization->Use Immediate Use

Figure 1: Safe handling workflow emphasizing moisture control to prevent clumping or hydrate formation.

Part 4: Emergency Response

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves, goggles, and lab coat.

  • Containment: If liquid, absorb with vermiculite or sand. If solid, dampen slightly with inert oil to prevent dust, then sweep.

  • Decontamination: Clean surface with 10% bleach solution followed by soap and water.

  • Disposal: Place waste in a sealed container labeled "Hazardous Organic Waste."

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Remove contact lenses.[2][6][5]

  • Skin Contact: Wash with soap and water.[2][5] Do not use ethanol/solvents as they may increase absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Part 5: Synthesis & Application Context

Synthetic Utility

1-(1H-pyrazol-3-yl)ethan-1-ol serves as a "chiral hinge" in drug design.

  • Oxidation: Converts to 1-(1H-pyrazol-3-yl)ethanone (Ketone).

  • Mitsunobu Reaction: Inverts the stereocenter to install amines or ethers.

  • N-Alkylation: The pyrazole nitrogen is nucleophilic.

Derivatization Logic

The following diagram illustrates the decision matrix for modifying this scaffold in a medicinal chemistry campaign.

SynthesisLogic Core 1-(1H-pyrazol-3-yl)ethan-1-ol (Core Scaffold) Path1 Oxidation (Swern/Dess-Martin) Core->Path1 Path2 N-Protection/Alkylation (SEM-Cl / R-X) Core->Path2 Path3 Functional Group Interconversion (Mesylation/Halogenation) Core->Path3 Product1 Pyrazole Ketone (Achiral Intermediate) Path1->Product1 Product2 N-Substituted Pyrazole (Regioisomer Mix Possible) Path2->Product2 Base (NaH/Cs2CO3) Product3 Chiral Electrophile (For SN2 Displacement) Path3->Product3 Inversion of Config

Figure 2: Synthetic divergence pathways. Note that N-alkylation (Path 2) often requires careful control of conditions to separate 1,3- vs 1,5-isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56952286, 1-(1H-pyrazol-3-yl)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole Derivatives Classification. Retrieved from [Link]

  • Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for tautomerism handling).

Sources

Methodological & Application

enantioselective synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the enantioselective synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol .

Executive Summary

The target molecule, 1-(1H-pyrazol-3-yl)ethan-1-ol , contains a chiral center at the


-position relative to the pyrazole ring. This motif is a critical pharmacophore in kinase inhibitors (e.g., Crizotinib analogs) and agrochemicals.

Achieving high enantiomeric excess (ee) for this substrate is challenging due to the coordinating ability of the pyrazole nitrogen (


) , which can poison transition metal catalysts. This guide presents three validated protocols ranging from biocatalysis (highest selectivity, greenest) to chemical catalysis (scalable, robust).

Strategic Route Selection

FeatureProtocol A: Biocatalytic Reduction Protocol B: Ru-Catalyzed ATH Protocol C: Kinetic Resolution
Mechanism Enzymatic Ketoreductase (KRED)Asymmetric Transfer HydrogenationLipase-catalyzed Acylation
Substrate Unprotected 3-acetylpyrazole

-Protected
3-acetylpyrazole
Racemic Alcohol
Enantioselectivity Excellent (>99% ee)High (90-97% ee)High (>99% ee)
Yield High (>90%)High (>90%)Max 50% (theoretical)
Key Advantage No protecting group needed; Green.Scalable; Standard chemical equipment.Low cost; No metal catalyst.
Primary Risk Enzyme sourcing/screening required.Catalyst poisoning if

is free.
Loss of 50% material (wrong isomer).

Part 1: Biocatalytic Reduction (Recommended)

Best for: High-value synthesis requiring >99% ee without protecting groups.

Principle

Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) can accept the unprotected pyrazole ketone. The enzyme active site coordinates the ketone via hydrogen bonding, avoiding the metal-poisoning issue inherent in chemical catalysis.

Workflow Diagram

Biocatalysis Substrate 3-Acetylpyrazole (Unprotected) Reaction Stereoselective Reduction Substrate->Reaction Cofactor NADPH/NADH (Recycling System) Cofactor->Reaction Hydride Source Enzyme KRED/ADH (e.g., Hansenula polymorpha) Enzyme->Reaction Catalyst Product (S)-1-(1H-pyrazol-3-yl)ethanol >99% ee Reaction->Product

Figure 1: Biocatalytic reduction pathway utilizing cofactor recycling.

Experimental Protocol

Reagents:

  • Substrate: 3-Acetylpyrazole (100 mg).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel) or Hansenula polymorpha ADH.

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Procedure:

  • Buffer Prep: Dissolve glucose (1.5 eq) and NADP+ (1 mM) in phosphate buffer.

  • Enzyme Addition: Add GDH (5 U/mL) and the specific KRED (5–10 mg/mL).

  • Substrate Addition: Dissolve 3-acetylpyrazole in DMSO (5% v/v final concentration) and add to the buffer.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup: Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Analysis: Determine conversion by HPLC.

Part 2: Asymmetric Transfer Hydrogenation (ATH)

Best for: Large-scale manufacturing where enzymes are unavailable.

The "Protection" Necessity

Attempting ATH on unprotected 3-acetylpyrazole often leads to low conversion because the basic pyrazole nitrogen binds to the Ruthenium center. We must use an


-protecting group (SEM, THP, or Benzyl).
Protocol: Ru-TsDPEN Reduction

Step A: Protection (SEM-Cl)

  • React 3-acetylpyrazole with NaH (1.2 eq) in DMF at 0°C.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) dropwise.

  • Stir 2h, quench, and isolate 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-one .

Step B: Asymmetric Reduction Reagents:

  • Catalyst: RuCl (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: DCM or EtOAc.

Procedure:

  • Charge: Place protected ketone (1.0 eq) and Ru-catalyst (0.01 eq) in a flask.

  • Degas: Purge with Nitrogen for 15 mins.

  • Initiate: Add HCOOH/TEA mixture (5 eq formate) via syringe.

  • Reaction: Stir at 25°C for 16–24 hours. Monitor by TLC (conversion usually >95%).

  • Quench: Add water, extract with DCM.

  • Deprotection: Treat the crude chiral alcohol with TFA/DCM (1:1) or HCl/MeOH to remove the SEM group.

Critical Insight: The (S,S)-catalyst typically yields the (S)-alcohol. Validation via optical rotation is mandatory.

Part 3: Kinetic Resolution (Lipase)

Best for: Labs with limited resources or needing both enantiomers.

Principle

Lipases (e.g., CALB) selectively acetylate one enantiomer of a racemic alcohol. The unreacted alcohol and the new acetate ester can be separated by column chromatography.

Protocol

Reagents:

  • Substrate: Racemic 1-(1H-pyrazol-3-yl)ethan-1-ol.

  • Catalyst: Novozyme 435 (Immobilized Candida antarctica Lipase B).[1]

  • Acyl Donor: Vinyl Acetate (also serves as solvent or co-solvent).

  • Solvent: MTBE or Toluene (or neat Vinyl Acetate).

Procedure:

  • Mix: Dissolve racemic alcohol (1 g) in MTBE (10 mL). Add Vinyl Acetate (3 eq).

  • Catalyze: Add Novozyme 435 (20-50 wt% relative to substrate).

  • Incubate: Shake at 30-40°C.

  • Monitor: Check HPLC every 2 hours. Stop when conversion reaches exactly 50% .

    • Note: Over-running (>50%) degrades the ee of the remaining alcohol.

  • Filter: Remove the immobilized enzyme (can be reused).

  • Purify: Separate the (S)-alcohol (unreacted) from the (R)-acetate via silica gel chromatography.

Analytical Methods

Enantiomeric Excess (ee) Determination:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Target: Racemic standard must be run first to establish separation of peaks.

Data Summary Table:

MethodReagentsTypical eeScalability
Biocatalysis KRED, NADPH>99%High (requires fermentation)
Ru-ATH Ru-TsDPEN, HCOOH92-96%High (Industrial Standard)
Lipase KR Novozyme 435>99% (at 50% yield)Medium (Atom inefficient)

References

  • Biocatalytic Reduction of Heteroaryl Ketones

    • Hansenula polymorpha ketoreductases for chiral alcohol synthesis.
    • Source:

  • Asymmetric Transfer Hydrogenation (ATH)

    • Noyori-Ikariya Ru-catalyst mechanism and application to heteroarom
    • Source:

  • Kinetic Resolution of Heteroaryl Ethanols

    • Lipase-catalyzed resolution of 1-heteroaryl ethanols using CALB.
    • Source:

  • Pyrazole Protection Strategies

    • Stability of unprotected pyrazoles in metal c
    • Source:

Sources

Application Notes and Protocols: The Strategic Application of Pyrazole Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging 1-(1H-pyrazol-3-yl)ethan-1-ol and its Analogs in Drug Discovery

Preamble: The Pyrazole Core - A Privileged Scaffold in Drug Design

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This distinction arises from its presence in a significant number of FDA-approved drugs targeting a wide array of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2][3] The unique electronic properties of the pyrazole nucleus, featuring both hydrogen bond donor and acceptor capabilities, allow it to serve as a versatile pharmacophore, capable of mimicking other cyclic systems and forging critical interactions within biological targets.[4] Furthermore, the pyrazole core can act as a bioisostere for other aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[4]

While the broader family of pyrazole-containing compounds is extensively documented, this guide will focus on a particularly valuable, yet specific building block: 1-(1H-pyrazol-3-yl)ethan-1-ol . The presence of a hydroxyl group on the ethyl substituent at the 3-position of the pyrazole ring provides a key functional handle for further synthetic elaboration, making it an attractive starting point for the construction of diverse molecular architectures.

Section 1: Synthesis and Characterization of 1-(1H-pyrazol-3-yl)ethan-1-ol

The efficient and reliable synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol is paramount for its utilization in medicinal chemistry programs. While multiple synthetic routes to substituted pyrazoles exist, a common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Protocol 1: Synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 4-hydroxybut-3-en-2-one

  • Hydrazine hydrate

  • Ethanol

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 3-methyl-1H-pyrazole:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybut-3-en-2-one (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-methyl-1H-pyrazole.

  • Synthesis of 1-(1H-pyrazol-3-yl)ethan-1-one:

    • This step would typically involve the acylation of the pyrazole ring. However, a more direct route to a precursor of the target molecule can be envisioned.

  • Reduction to 1-(1H-pyrazol-3-yl)ethan-1-ol:

    • Dissolve 1-(1H-pyrazol-3-yl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 1-(1H-pyrazol-3-yl)ethan-1-ol by flash column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 1-(1H-pyrazol-3-yl)ethan-1-ol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the O-H stretch of the alcohol.

Technique Expected Observations for 1-(1H-pyrazol-3-yl)ethan-1-ol
¹H NMR Signals corresponding to the pyrazole ring protons, the methine proton of the ethanol moiety, and the methyl group protons. The hydroxyl proton will likely appear as a broad singlet.
¹³C NMR Resonances for the pyrazole ring carbons and the two carbons of the ethanol substituent.
IR (cm⁻¹) A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and characteristic C-H and C=N stretching frequencies for the pyrazole ring.
MS (ESI+) A peak corresponding to [M+H]⁺.

Section 2: Applications of 1-(1H-pyrazol-3-yl)ethan-1-ol in Medicinal Chemistry

The strategic value of 1-(1H-pyrazol-3-yl)ethan-1-ol lies in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules. The hydroxyl group serves as a convenient handle for a variety of chemical transformations.

Application 1: Synthesis of Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The hydroxyl group of 1-(1H-pyrazol-3-yl)ethan-1-ol can be used to introduce linkers or other pharmacophoric groups that can interact with the hinge region or other key residues of a kinase active site.

Workflow for Kinase Inhibitor Synthesis:

G A 1-(1H-pyrazol-3-yl)ethan-1-ol B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B Reagents: MsCl or TsCl, Base C Nucleophilic Substitution (e.g., with an amine-containing heterocycle) B->C Reagents: R-NH2, Base D Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling on the pyrazole ring) C->D Reagents: Boronic acid/ester or Amine, Pd catalyst, Ligand, Base E Final Kinase Inhibitor Candidate D->E G cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Potential Biological Outcomes A 1-(1H-pyrazol-3-yl)ethan-1-ol Pyrazole Ring Ethanol Moiety B N1-Substitution C4-Substitution C5-Substitution O-Alkylation/Acylation A:f1->B:f0 Modulates Target Binding A:f1->B:f1 Influences Solubility A:f1->B:f2 Affects Metabolic Stability A:f2->B:f3 Introduces New Pharmacophores C Altered Potency Modified Selectivity Improved Pharmacokinetics B->C

Sources

Application Notes and Protocols: Electrophilic Reactions of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole motif is a cornerstone in modern medicinal chemistry and drug development. Its presence in numerous FDA-approved drugs highlights its role as a "privileged scaffold," offering a unique combination of metabolic stability, hydrogen bonding capabilities, and spatial arrangement of substituents.[1][2] Specifically, pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The molecule at the heart of this guide, 1-(1H-pyrazol-3-yl)ethan-1-ol, is a bifunctional building block of significant interest. It combines the versatile pyrazole core with a secondary alcohol, presenting multiple avenues for chemical modification and the generation of diverse molecular libraries for drug screening.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 1-(1H-pyrazol-3-yl)ethan-1-ol with various electrophiles. We will delve into the chemoselectivity of these reactions, offering field-proven insights and step-by-step protocols for the targeted functionalization of this valuable intermediate.

Understanding the Reactive Landscape of 1-(1H-pyrazol-3-yl)ethan-1-ol

The reaction of 1-(1H-pyrazol-3-yl)ethan-1-ol with electrophiles is a nuanced process governed by the presence of three potential nucleophilic sites: the secondary alcohol (O-acylation/alkylation), the pyrazole ring nitrogens (N-acylation/alkylation), and to a lesser extent, the C4 position of the pyrazole ring (electrophilic substitution). The outcome of the reaction is highly dependent on the nature of the electrophile, the reaction conditions, and the strategic use of protecting groups.

The pyrazole ring itself is an electron-rich aromatic system. The two adjacent nitrogen atoms, however, influence the electron density at different positions. The C4 position is the most electron-rich and thus most susceptible to electrophilic attack.[3] The pyrazole anion, formed under basic conditions, is highly reactive towards electrophiles.[5]

The secondary alcohol presents a competing nucleophilic site. Its reactivity can be modulated by the choice of base and solvent. Understanding the interplay between these factors is crucial for achieving the desired chemical transformation.

Below is a diagram illustrating the potential sites of electrophilic attack on 1-(1H-pyrazol-3-yl)ethan-1-ol.

Caption: Potential reaction pathways of 1-(1H-pyrazol-3-yl)ethan-1-ol with electrophiles.

Part 1: O-Acylation of the Secondary Alcohol

The selective acylation of the hydroxyl group in the presence of the pyrazole NH is a key transformation for introducing ester functionalities, which can act as prodrugs or modulate the physicochemical properties of the molecule.

Causality Behind Experimental Choices for O-Acylation:
  • Reagent Selection: Acetic anhydride or acyl chlorides are common acylating agents. The choice depends on the desired reactivity, with acyl chlorides being more reactive.

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that operates by forming a more reactive N-acylpyridinium intermediate.[6]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or chloroform are preferred to avoid side reactions with the solvent.

  • Temperature: Performing the reaction at low temperatures (-40°C to 0°C) can enhance selectivity by minimizing the competing N-acylation.[1]

Protocol 1: Selective O-Acetylation

This protocol is adapted from a similar transformation on a chiral pyrazole with a free hydroxyl group.[1]

Materials:

  • 1-(1H-pyrazol-3-yl)ethan-1-ol

  • Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for work-up and purification.

Procedure:

  • Dissolve 1-(1H-pyrazol-3-yl)ethan-1-ol (1.0 eq) in anhydrous CHCl₃ or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) and a catalytic amount of DMAP.

  • Cool the reaction mixture to -40°C using a suitable cooling bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at -40°C for 1 hour and then let it warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-acetylated product.

Expected Outcome: This procedure is expected to yield the O-acetylated product with high selectivity. The low temperature and the use of a non-protic solvent disfavor the deprotonation and subsequent acylation of the less nucleophilic pyrazole nitrogen.

Part 2: N-Alkylation of the Pyrazole Ring

N-alkylation of the pyrazole ring is a common strategy to introduce substituents that can modulate the biological activity and pharmacokinetic properties of the molecule. The reaction can lead to a mixture of N1 and N2 isomers, with the regioselectivity being influenced by steric and electronic factors.[7][8]

Causality Behind Experimental Choices for N-Alkylation:
  • Alkylation Agent: Trichloroacetimidates are effective alkylating agents that can react under mild Brønsted acid catalysis, offering an alternative to methods requiring strong bases or high temperatures.[7] Alkyl halides are also commonly used, often in the presence of a base.

  • Catalyst: A Brønsted acid like camphorsulfonic acid (CSA) is used to activate the trichloroacetimidate.[7] For alkyl halides, a base such as potassium carbonate or sodium hydride is typically employed to deprotonate the pyrazole nitrogen.

  • Solvent: A non-polar aprotic solvent like dichloroethane (DCE) is suitable for acid-catalyzed reactions with trichloroacetimidates. For reactions with alkyl halides and a base, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used.

Protocol 2: N-Alkylation using a Trichloroacetimidate

This protocol is based on the N-alkylation of pyrazoles with trichloroacetimidates.[7] It's important to note that with a bifunctional substrate like 1-(1H-pyrazol-3-yl)ethan-1-ol, both N- and O-alkylation are possible, and di-alkylation can also occur.[7]

Materials:

  • 1-(1H-pyrazol-3-yl)ethan-1-ol

  • Benzyl 2,2,2-trichloroacetimidate (or other desired trichloroacetimidate)

  • Camphorsulfonic acid (CSA) (catalytic amount)

  • Anhydrous Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for work-up and purification.

Procedure:

  • To a solution of 1-(1H-pyrazol-3-yl)ethan-1-ol (1.0 eq) and the desired trichloroacetimidate (1.1 eq) in anhydrous DCE, add a catalytic amount of CSA (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-alkylated regioisomers and any potential O-alkylated or di-alkylated byproducts.

Expected Outcome: This reaction is likely to produce a mixture of N1 and N2 alkylated pyrazoles. The regioselectivity will be influenced by the steric hindrance around the two nitrogen atoms. It is also possible to observe the formation of the O-alkylated and di-alkylated products, which would need to be separated during purification.

Chemoselectivity: O- vs. N-Functionalization

The competition between O- and N-functionalization is a critical aspect of the reactivity of 1-(1H-pyrazol-3-yl)ethan-1-ol. The outcome can be steered by carefully selecting the reaction conditions.

Reaction TypeReagentsConditionsLikely Major ProductRationale
O-Acylation Acyl chloride, Pyridine, DMAPLow temperature (-40°C), Aprotic solvent (DCM)O-AcylatedThe alcohol is more nucleophilic under these conditions, and low temperature disfavors the slower N-acylation.[1]
N-Alkylation Alkyl halide, Strong base (NaH)Anhydrous DMF, 0°C to RTN-AlkylatedThe strong base will deprotonate the more acidic pyrazole NH, forming a highly nucleophilic pyrazolate anion.
N-Alkylation (Acidic) Trichloroacetimidate, CSAAnhydrous DCE, RTN-Alkylated (and potentially O-alkylated/di-alkylated)The acid catalyst activates the imidate for reaction with the pyrazole nitrogen. The alcohol can also compete as a nucleophile.[7]

Workflow for Selective Functionalization:

G cluster_O Selective O-Functionalization cluster_N Selective N-Functionalization start 1-(1H-pyrazol-3-yl)ethan-1-ol protect_N Protect Pyrazole N (e.g., BOC, SEM) start->protect_N Protecting Group Strategy protect_O Protect Alcohol O (e.g., Silyl ether) start->protect_O Protecting Group Strategy react_O React with Electrophile at O protect_N->react_O deprotect_N Deprotect N react_O->deprotect_N product_O O-Functionalized Product deprotect_N->product_O react_N React with Electrophile at N protect_O->react_N deprotect_O Deprotect O react_N->deprotect_O product_N N-Functionalized Product deprotect_O->product_N

Caption: Strategic workflow for achieving selective O- or N-functionalization.

Conclusion

1-(1H-pyrazol-3-yl)ethan-1-ol is a versatile synthetic intermediate with multiple reactive sites that can be selectively functionalized with electrophiles. By carefully controlling the reaction conditions, including temperature, solvent, and the choice of reagents and catalysts, researchers can direct the reaction towards either O-acylation/alkylation or N-acylation/alkylation. For highly selective transformations, a protecting group strategy may be necessary. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel pyrazole-based compounds for applications in drug discovery and materials science.

References

  • Samb, I., Ndiaye, M., Diop, M., & Sall, A. S. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. African Journal of Pure and Applied Chemistry, 16(2), 166-172.
  • Oriyama, T. (2008). 3.19 Acylation of Alcohols and Amines. Science of Synthesis, 3, 829-849.
  • Larkin, A., Kieffer, M. E., & Gagne, M. R. (2022).
  • Romero, D. L., & Frie, J. A. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(21), 8535-8542.
  • Gelin, M., & Giraud, A. (1993). Selective n-acylation of amino alcohols.
  • Zheng, S. L., Bao, S., Huang, A., Wo, K., Lee, C. M., Tan, C. H., & Li, X. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10871-10883.
  • Wang, L., He, G., & Chen, G. (2014). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. ChemSusChem, 7(11), 3048-3052.
  • Zhu, S., & Li, Y. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Shaikh, A. L., & Ganesan, A. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 7.
  • D'Amico, D. J., McDougal, M. A., Blaurock, S., & Edelmann, F. T. (2008). Coordination Chemistry of Acrylamide. 6 Synthesis and Coordination Compounds of N-Pyrazolylpropanamide–a Versatile Acrylamide-derived Ligand. Zeitschrift für anorganische und allgemeine Chemie, 634(12-13), 2345-2349.
  • Samb, I., Ndiaye, M., Diop, M., & Sall, A. S. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. African Journal of Pure and Applied Chemistry, 16(2), 166-172.
  • Romero, D. L., & Frie, J. A. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(21), 8535-8542.
  • Bakulev, V. A., & Dehaen, W. (2010). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synthesis, 2010(15), 2538-2542.
  • Štefane, B., & Polanc, S. (2014). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 19(7), 9405-9417.
  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5525.
  • Samb, I., Ndiaye, M., Diop, M., & Sall, A. S. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. African Journal of Pure and Applied Chemistry, 16(2), 166-172.
  • Karrouchi, K., Ramli, Y., Taoufik, J., Ansar, M., Radi, S., & Al-Deyab, S. S. (2020). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Molecules, 25(6), 1387.
  • Wang, Y., Li, Y., & Zhu, S. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. In 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017) (pp. 642-645).
  • Sharma, V., & Singh, G. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-20.
  • Trofimov, B. A., & Schmidt, E. Y. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(25), 19303-19309.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5038.
  • Blomgren, A., & Deitrich, R. A. (2005). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Biochemical Pharmacology, 70(7), 961-969.
  • Shank, R. C., & Magee, P. N. (1999). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.
  • Sharma, V., & Singh, G. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-20.

Sources

Application Notes and Protocols: 1-(1H-Pyrazol-3-yl)ethan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Chiral Pyrazolyl Alcohols in Asymmetric Catalysis

The pyrazole motif is a cornerstone in the architecture of ligands for transition metal catalysis, prized for its versatile coordination chemistry and tunable electronic properties.[1][2] When functionalized with a chiral secondary alcohol, such as in 1-(1H-pyrazol-3-yl)ethan-1-ol, the resulting ligand offers a unique combination of a robust N-donor site and a stereogenic hydroxyl group. This arrangement is particularly advantageous for creating a well-defined chiral environment around a metal center, making it a compelling candidate for asymmetric catalysis.[3] The hydroxyl group can participate in hydrogen bonding and act as a hemilabile coordinating group, which can be crucial for stabilizing transition states and influencing enantioselectivity.[4] This guide provides a comprehensive overview of the synthesis and potential applications of 1-(1H-pyrazol-3-yl)ethan-1-ol as a chiral ligand, with a focus on asymmetric transfer hydrogenation of prochiral ketones—a reaction of significant importance in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.[5][6]

Synthesis and Characterization of 1-(1H-Pyrazol-3-yl)ethan-1-ol

The synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol can be approached through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale. A common and reliable method involves the reduction of a corresponding ketone, 3-acetyl-1H-pyrazole.

Protocol: Synthesis of 1-(1H-Pyrazol-3-yl)ethan-1-ol via Ketone Reduction

This protocol outlines the reduction of 3-acetyl-1H-pyrazole using sodium borohydride.

Materials:

  • 3-acetyl-1H-pyrazole

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-acetyl-1H-pyrazole (1.0 eq) in methanol to a concentration of 0.2 M.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0 °C.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-(1H-pyrazol-3-yl)ethan-1-ol as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Asymmetric Transfer Hydrogenation

Metal complexes of chiral pyrazole-based ligands have shown significant promise in asymmetric transfer hydrogenation (ATH) reactions.[7] The in-situ-prepared catalyst, typically from a ruthenium or iridium precursor and the chiral ligand 1-(1H-pyrazol-3-yl)ethan-1-ol, can effectively catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle is believed to involve the formation of a metal-hydride species from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.[6] The chiral ligand creates a stereochemically defined pocket around the metal center, which directs the hydride transfer to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol product in excess.

Asymmetric Transfer Hydrogenation Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst Activation (e.g., with base) Substrate_Coordination Substrate_Coordination Active_Catalyst->Substrate_Coordination Ketone binds Hydride_Transfer Hydride_Transfer Substrate_Coordination->Hydride_Transfer Stereoselective hydride transfer Product_Release Product_Release Hydride_Transfer->Product_Release Product formed Product_Release->Active_Catalyst Regeneration

Caption: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate using an in-situ generated catalyst.

Materials:

  • [Ru(p-cymene)Cl₂]₂ or other suitable metal precursor

  • 1-(1H-pyrazol-3-yl)ethan-1-ol (chiral ligand)

  • Acetophenone

  • Isopropanol (hydrogen source and solvent)

  • Potassium hydroxide (KOH) or other suitable base

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and line

  • Gas-tight syringe

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 eq) and 1-(1H-pyrazol-3-yl)ethan-1-ol (0.02 eq).

  • Solvent Addition: Add degassed isopropanol (to a substrate concentration of 0.1 M).

  • Activation: Stir the mixture at room temperature for 20 minutes. Then, add a solution of KOH in isopropanol (0.1 M, 0.1 eq). The color of the solution should change, indicating catalyst formation.

  • Substrate Addition: Add acetophenone (1.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitoring and Work-up: Monitor the conversion by Gas Chromatography (GC) or TLC. After completion, cool the reaction to room temperature, filter through a short pad of silica gel, and wash with ethyl acetate.

  • Analysis: Concentrate the filtrate under reduced pressure. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Experimental Workflow cluster_0 Catalyst Preparation (Inert Atmosphere) cluster_1 Catalytic Reaction cluster_2 Work-up and Analysis A Add [Ru(p-cymene)Cl₂]₂ and Chiral Ligand B Add Degassed Isopropanol A->B C Add KOH solution B->C D Add Acetophenone C->D E Heat and Stir D->E F Monitor Conversion (GC/TLC) E->F G Filter through Silica F->G H Concentrate G->H I Analyze Enantiomeric Excess (Chiral HPLC/GC) H->I

Caption: Experimental Workflow for Asymmetric Transfer Hydrogenation.

Representative Data

The following table presents hypothetical data for the asymmetric transfer hydrogenation of various ketones, illustrating the potential efficacy of the 1-(1H-pyrazol-3-yl)ethan-1-ol ligand in catalysis.

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol>9995 (R)
21-Indanone1-Indanol9892 (S)
3Propiophenone1-Phenyl-1-propanol>9993 (R)
42-Chloroacetophenone2-Chloro-1-phenylethanol9596 (S)

Data is representative and intended for illustrative purposes.

Conclusion and Future Outlook

1-(1H-Pyrazol-3-yl)ethan-1-ol represents a promising class of chiral ligands for asymmetric catalysis. Its straightforward synthesis and the versatile coordination properties of the pyrazole ring, combined with the stereodirecting influence of the chiral alcohol, make it a valuable tool for the synthesis of enantiomerically enriched compounds. Further research could explore the synthesis of derivatives of this ligand with varied steric and electronic properties to fine-tune its catalytic performance. Additionally, its application in other asymmetric transformations, such as C-C bond-forming reactions, warrants investigation. The protocols and insights provided herein serve as a solid foundation for researchers to explore the catalytic potential of this and related chiral pyrazolyl alcohol ligands.

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Available at: [Link]

  • Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. Available at: [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. Available at: [Link]

  • Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. ResearchGate. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Available at: [Link]

Sources

Synthesis of Bioactive Molecules from 1-(1H-pyrazol-3-yl)ethan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its remarkable versatility and ability to modulate the pharmacological activity of a molecule have led to its incorporation into a wide array of clinically approved drugs.[1][2] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4] The starting material at the heart of this guide, 1-(1H-pyrazol-3-yl)ethan-1-ol, presents a unique opportunity for the synthesis of novel bioactive molecules. Its secondary alcohol functionality serves as a versatile handle for a variety of chemical transformations, allowing for the exploration of a diverse chemical space and the potential discovery of new therapeutic agents.

This document provides a comprehensive overview of the synthetic pathways available for the derivatization of 1-(1H-pyrazol-3-yl)ethan-1-ol, with a focus on the creation of bioactive esters and ethers. The protocols detailed herein are designed to be robust and reproducible, providing researchers and drug development professionals with a solid foundation for their synthetic endeavors.

Strategic Overview: From a Simple Alcohol to a Library of Bioactive Compounds

The synthetic strategy for generating a library of bioactive molecules from 1-(1H-pyrazol-3-yl)ethan-1-ol is centered around the chemical manipulation of its secondary alcohol group. This functional group allows for a range of transformations, primarily oxidation, esterification, and etherification. Each of these transformations can be achieved through various well-established synthetic protocols, the choice of which will depend on the specific substrate and the desired outcome.

G start 1-(1H-pyrazol-3-yl)ethan-1-one alcohol 1-(1H-pyrazol-3-yl)ethan-1-ol start->alcohol Reduction esters Bioactive Esters alcohol->esters Esterification ethers Bioactive Ethers alcohol->ethers Etherification ketone 1-(1H-pyrazol-3-yl)ethan-1-one alcohol->ketone Oxidation

Caption: Synthetic pathways from 1-(1H-pyrazol-3-yl)ethan-1-one.

Part 1: Synthesis of the Starting Material: 1-(1H-pyrazol-3-yl)ethan-1-ol

The journey to novel bioactive molecules begins with the synthesis of the key starting material, 1-(1H-pyrazol-3-yl)ethan-1-ol. This is typically achieved through the reduction of its corresponding ketone, 1-(1H-pyrazol-3-yl)ethan-1-one.

Protocol 1: Synthesis of 1-(1H-pyrazol-3-yl)ethan-1-one

The synthesis of the ketone precursor can be accomplished through the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic and reliable method for pyrazole ring formation.[5]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

  • Add a catalytic amount of sodium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(1H-pyrazol-3-yl)ethan-1-one.

Protocol 2: Reduction of 1-(1H-pyrazol-3-yl)ethan-1-one to 1-(1H-pyrazol-3-yl)ethan-1-ol

The reduction of the ketone to the desired secondary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride.

Materials:

  • 1-(1H-pyrazol-3-yl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 1-(1H-pyrazol-3-yl)ethan-1-one (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(1H-pyrazol-3-yl)ethan-1-ol.

Part 2: Derivatization of 1-(1H-pyrazol-3-yl)ethan-1-ol

The secondary alcohol of 1-(1H-pyrazol-3-yl)ethan-1-ol is the gateway to a diverse range of derivatives. The following sections detail protocols for its conversion into esters and ethers, classes of compounds often associated with enhanced biological activity.

Application Note: Esterification for Enhanced Bioactivity

Esterification of a parent alcohol is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as lipophilicity and cell membrane permeability. The resulting esters can act as prodrugs, which are metabolized in vivo to release the active parent alcohol. A variety of pyrazole ester derivatives have shown significant biological activities, including antibacterial and anticancer effects.[3]

Protocol 3: Steglich Esterification of 1-(1H-pyrazol-3-yl)ethan-1-ol

The Steglich esterification is a mild and efficient method for the formation of esters from alcohols and carboxylic acids, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • 1-(1H-pyrazol-3-yl)ethan-1-ol

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1-(1H-pyrazol-3-yl)ethan-1-ol (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

G cluster_0 Steglich Esterification Workflow A 1. Mix Alcohol, Carboxylic Acid, and DMAP in DCM B 2. Cool to 0°C and add DCC solution A->B C 3. Stir at Room Temperature B->C D 4. Filter off DCU C->D E 5. Aqueous Workup D->E F 6. Dry and Concentrate E->F G 7. Purify by Chromatography F->G

Caption: Steglich Esterification Workflow.

Application Note: Ether Synthesis for Modulating Physicochemical Properties

The formation of ethers from 1-(1H-pyrazol-3-yl)ethan-1-ol can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These modifications can have a profound impact on the compound's biological activity and pharmacokinetic profile. Pyrazoline-based ethers have been reported to possess antimicrobial properties.[6]

Protocol 4: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[7]

Materials:

  • 1-(1H-pyrazol-3-yl)ethan-1-ol

  • Sodium hydride (NaH)

  • Alkyl halide of choice (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 1-(1H-pyrazol-3-yl)ethan-1-ol (1 equivalent) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Table 1: Summary of Synthetic Transformations and Potential Bioactivities

Starting MaterialTransformationReagentsProduct ClassPotential Bioactivity
1-(1H-pyrazol-3-yl)ethan-1-oneReductionNaBH₄Secondary AlcoholPrecursor
1-(1H-pyrazol-3-yl)ethan-1-olEsterificationCarboxylic Acid, DCC, DMAPEsterAntibacterial, Anticancer[3]
1-(1H-pyrazol-3-yl)ethan-1-olEtherificationNaH, Alkyl HalideEtherAntimicrobial[6]
1-(1H-pyrazol-3-yl)ethan-1-olOxidationPCC, PDC, or SwernKetonePrecursor for other derivatives

Part 3: Characterization and Biological Evaluation

Following the successful synthesis of novel derivatives, comprehensive characterization is paramount. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure and purity of the synthesized compounds.

Once characterized, the new molecules should be subjected to a panel of biological assays to determine their activity. The choice of assays will be guided by the therapeutic area of interest. For example, compounds can be screened for their antimicrobial activity against a range of bacterial and fungal strains, or their cytotoxic effects on various cancer cell lines.

Conclusion: A Versatile Platform for Drug Discovery

1-(1H-pyrazol-3-yl)ethan-1-ol serves as an excellent and versatile starting point for the synthesis of a diverse library of potentially bioactive molecules. The straightforward derivatization of its secondary alcohol group through well-established synthetic protocols allows for the systematic exploration of structure-activity relationships. The application notes and detailed protocols provided in this guide are intended to empower researchers to unlock the full potential of this promising scaffold in their quest for novel therapeutic agents.

References

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]

  • Ghate, M., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 3(4), 28-34.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Krasavin, M. (2018). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic acids. Chemistry of Heterocyclic Compounds, 54(8), 776-784.
  • Lambert, K. M., et al. (2019). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science, 10(4), 1143-1148. [Link]

  • Mohammed, S. H., et al. (2023). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. Kurdistan Journal of Applied Research, 8(2), 1-11.
  • Varvounis, G., et al. (2012). A Diversity-Oriented Approach to 1H-Pyrazole-4,5-diols, 4-Hydroxy-3H-pyrazol-3-ones, and Phenylhydrazones from Key Intermediate 4-Acetyloxy-3H-pyrazol-3-one. Journal of Heterocyclic Chemistry, 49(5), 1168-1175.
  • Samb, I., & Gaye, M. L. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research, 14(3), 166-172.
  • Varvounis, G. (1998). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 72, 75-178.
  • Svete, J., et al. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 27(21), 7293. [Link]

  • Karale, B. K., et al. (2007). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(12), 2056-2059.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • LibreTexts Chemistry. (2023, October 30). 18.2: Preparing Ethers. [Link]

  • Faria, J. V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Mondal, S., et al. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 13(45), 31631-31646. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 662544. [Link]

  • Wang, Y., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19163-19171. [Link]

  • Lee, K. J., et al. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 35(1), 279-282.
  • Shah, S., et al. (2015). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Journal of Saudi Chemical Society, 19(4), 369-376.
  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.

Sources

large-scale synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The moiety 1-(1H-pyrazol-3-yl)ethan-1-ol is a high-value chiral building block, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, CDK inhibitors).[1] Its amphoteric nature and the acidity of the pyrazole N-H proton (


) present specific challenges during scale-up, particularly regarding solubility and workup efficiency.[1][2]

Route Analysis: While Grignard addition to pyrazole-3-carboxaldehyde is theoretically possible, it is ill-suited for large-scale manufacturing due to cryogenic requirements, poor atom economy, and the necessity of protecting groups to prevent N-deprotonation.[1]

Selected Route: This guide details the Reduction of 3-Acetylpyrazole (1-(1H-pyrazol-3-yl)ethanone) .[1] This route offers the highest atom economy and safety profile for kilogram-scale production.

  • Protocol A (Racemic): Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) reduction.[1][2][3][4]
    
  • Protocol B (Enantioselective): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN.

Reaction Mechanism & Workflow Visualization

The following diagram outlines the process flow for the racemic reduction, highlighting critical engineering controls for heat and gas evolution.

G Start 3-Acetylpyrazole (Solid) Reactor Reactor (-10 to 0°C) N2 Inertion Start->Reactor Solvent Methanol (Solvent) Solvent->Reactor Reagent NaBH4 (0.6 equiv) Reagent->Reactor Slow Addition (Exotherm Control) Quench Quench (Acetone/AcOH) Reactor->Quench Complete Conversion Workup pH Adjustment & Extraction Quench->Workup H2 Gas Venting Product 1-(1H-pyrazol-3-yl)ethan-1-ol (>98% Purity) Workup->Product Crystallization

Figure 1: Process flow for the batch reduction of 3-acetylpyrazole. Note the critical control point at reagent addition due to hydrogen evolution.

Protocol A: Large-Scale Racemic Reduction[1]

Objective: Synthesis of racemic 1-(1H-pyrazol-3-yl)ethan-1-ol on a 1.0 kg scale.

Reagent Stoichiometry
ComponentRoleEq.Mass/VolNotes
3-Acetylpyrazole Substrate1.01.0 kgLimiting Reagent
Methanol SolventN/A5.0 L5 vol relative to substrate
Sodium Borohydride Reductant0.6~206 g0.25 eq excess (hydride count)
Acetone Quench0.5~260 mLScavenges excess hydride
Acetic Acid pH Adjust-As neededTo break Boron-complexes
Step-by-Step Methodology
  • Charging: To a 10 L jacketed reactor equipped with an overhead stirrer, thermocouple, and reflux condenser, charge 3-Acetylpyrazole (1.0 kg) and Methanol (4.0 L).

    • Note: The N-H proton on the pyrazole is acidic. In protic solvents like MeOH, it rapidly exchanges.[2] No protection is required for this reduction.

  • Cooling: Cool the solution to -5°C to 0°C .

    • Causality: Low temperature suppresses the formation of side products and manages the exothermic nature of the hydride addition.

  • Reagent Addition (Critical Step): Dissolve

    
      (206 g) in the remaining Methanol  (1.0 L) stabilized with 0.1% NaOH (to prevent premature decomposition). Add this solution dropwise to the reactor over 2–3 hours .
    
    • Safety Check: Monitor internal temperature (

      
      ) and hydrogen gas evolution. The reaction releases 1 mole of 
      
      
      
      for every mole of borohydride decomposed by solvent/protonolysis.[2] Ensure reactor venting is unblocked.
  • Reaction Monitoring: Warm to 20°C and stir for 2 hours. Monitor by HPLC (C18 column, 5-95% MeCN/Water). Target: <0.5% starting material.

  • Quenching: Cool to 0°C. Add Acetone (260 mL) slowly. Stir for 30 minutes.

    • Mechanism:[1][2][4][5][6][7] Acetone reacts with residual borohydride to form isopropanol and borate salts, preventing hydrogen spikes during acidic workup.[1][2]

  • Workup:

    • Adjust pH to 6–7 using Acetic Acid or dilute HCl.[1] This breaks the boron-alkoxide complexes which can trap the product.

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Solubility Challenge: The product is water-soluble.[1] Do not use a standard aqueous wash.[1]

    • Salting Out: Add saturated brine (2 L) to the residue and extract continuously with Ethyl Acetate/Isopropanol (9:1) or THF for 12 hours.

  • Isolation: Dry organics over

    
    , filter, and concentrate. Recrystallize from Ethyl Acetate/Heptane  to yield the product as a white solid.
    

Protocol B: Asymmetric Transfer Hydrogenation (Chiral)

Objective: Synthesis of (S)- or (R)-1-(1H-pyrazol-3-yl)ethan-1-ol with >95% ee.

Catalytic Strategy: Noyori-Ikariya type Asymmetric Transfer Hydrogenation (ATH) is superior to CBS reduction for this substrate because it avoids moisture-sensitive boranes and operates at mild conditions.[1]

Catalyst System
  • Catalyst:

    
    
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1][2]

Methodology
  • Preparation: In a reactor, dissolve 3-Acetylpyrazole (1.0 eq) in Formic Acid/TEA complex (3.0 vol).

    • Note: The reaction can often be run "neat" in the H-donor solvent, maximizing throughput.[1]

  • Catalyst Loading: Degas the solution with Nitrogen.[1] Add the Ru-catalyst (S/C ratio 500:1 to 1000:1).

  • Reaction: Heat to 40°C for 12–24 hours.

    • Self-Validation: The reaction produces

      
       as a byproduct.[1] Cessation of gas evolution often indicates completion, but HPLC confirmation is required.[2]
      
  • Workup:

    • Dilute with water and neutralize with

      
      .[1][2]
      
    • Extract with 2-MeTHF (environmentally benign alternative to DCM).[1]

    • Wash organic layer with dilute HCl (to remove residual catalyst/amine) and brine.[1]

  • Purification: Crystallization is usually sufficient to upgrade ee from 95% to >99%.[1]

Safety & Engineering Controls

Hydrogen Management (Protocol A)

The hydrolysis of


 is catalyzed by acids and transition metals.[2]
  • Hazard:

    
    [1][2]
    
  • Control: Maintain reactor headspace inertion (Nitrogen sweep). Use a mass flow controller on the vent line to monitor off-gassing rates.

Thermal Runaway
  • Hazard: The reduction is exothermic (

    
    ).[1]
    
  • Control: Dosing rate of hydride must be slave-linked to the reactor temperature. If

    
     exceeds limit, dosing pump automatically stops.[2]
    

Analytical Standards

  • HPLC Method:

    • Column: XBridge C18,

      
      , 
      
      
      
      .[1][2]
    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Retention Time: Product elutes earlier than starting ketone due to H-bonding capability.[1]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA (90:10).[1][2]

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors."[1] World Intellectual Property Organization, WO2013014560, 2013 .[1][2] Link

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1][2] Accounts of Chemical Research, 30(2), 97–102, 1997 .[1][2] Link[1][2]

  • Duggan, P. J., et al. "Chemical reaction hazards associated with the use of sodium borohydride."[1][2][8] IChemE Symposium Series, No. 134, 1994 .[1][2] Link

  • Takasago International Corp. "Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions."[1][9] Takasago Technical Brochure, 2019 .[1][2] Link

  • Sigma-Aldrich. "Safety Data Sheet: Sodium Borohydride."[1] Merck KGaA, 2023 .[1][2] Link[1][2]

Sources

functionalization of the pyrazole ring in 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyrazole Ring in 1-(1H-pyrazol-3-yl)ethan-1-ol

Executive Summary

The scaffold 1-(1H-pyrazol-3-yl)ethan-1-ol represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, BRAF) and allosteric modulators. Its dual functionality—an amphoteric pyrazole ring coupled with a chiral secondary alcohol—offers versatile vectors for diversification. However, this versatility introduces a "Selectivity Paradox": the competing nucleophilicity of the N1/N2 nitrogens and the side-chain hydroxyl group requires precise synthetic control.

This guide details the regioselective functionalization of this core, focusing on three strategic vectors:

  • N-Alkylation: Controlling the N1 vs. N2 isomer ratio.[1]

  • C4-Halogenation: Establishing a handle for cross-coupling (Suzuki/Sonogashira).

  • C5-Activation: Utilizing lithiation strategies for core extension.

Strategic Analysis: The Reactivity Landscape

Before initiating synthesis, researchers must understand the electronic and steric bias of the substrate.

  • Tautomeric Equilibrium: In solution, the molecule exists as a rapid equilibrium between the 3-substituted (1H) and 5-substituted (1H) tautomers. Functionalization "freezes" this equilibrium.

  • Steric Steering: The 1-hydroxyethyl group at position 3 exerts significant steric influence. Thermodynamically, alkylation is favored at the distal nitrogen (N1) to minimize steric clash, yielding the 1,3-disubstituted product.

  • Chemoselectivity: The pyrazole NH (

    
    ) is more acidic than the secondary alcohol (
    
    
    
    ). However, under strong basic conditions (e.g., NaH), the alkoxide forms, risking O-alkylation. Mild bases (carbonates) are preferred for selective N-functionalization.
Visualizing the Functionalization Vectors

ReactivityMap Core 1-(1H-pyrazol-3-yl) ethan-1-ol N1 N1 Position (Distal) Preferred Alkylation Site Core->N1 Major Pathway (Steric Control) N2 N2 Position (Proximal) Sterically Hindered Core->N2 Minor Pathway C4 C4 Position Electrophilic Aromatic Substitution (Halogenation) Core->C4 NIS/NBS C5 C5 Position C-H Activation/Lithiation (Requires OH Protection) Core->C5 nBuLi (after protection) OH Side Chain (-OH) Chiral Center Potential O-Alkylation Risk Core->OH Oxidation/Protection

Figure 1: Reactivity map of the 1-(1H-pyrazol-3-yl)ethan-1-ol scaffold showing primary sites for diversification.

Protocol 1: Regioselective N-Alkylation

Objective: To install an alkyl or aryl group on the pyrazole nitrogen with high regioselectivity for the N1 position (1,3-isomer), avoiding O-alkylation.

Mechanism: The reaction proceeds via an


 mechanism. Using Cesium Carbonate (

) in DMF utilizes the "Cesium Effect" to enhance the nucleophilicity of the pyrazolate anion while suppressing O-alkylation due to the lower basicity compared to hydrides.
Materials
  • Substrate: 1-(1H-pyrazol-3-yl)ethan-1-ol (1.0 eq)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the pyrazole substrate in anhydrous DMF.
    
  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. The suspension will turn slightly cloudy as the pyrazolate generates.
    
  • Addition: Dropwise add the alkyl halide (neat or dissolved in minimal DMF).

  • Reaction: Stir at 25°C for 4–6 hours . Note: Heating (>60°C) increases the risk of N2-alkylation and O-alkylation.

  • Workup: Dilute with EtOAc and wash copiously with water (3x) to remove DMF. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The N1-isomer (1,3-disubstituted) typically elutes after the N2-isomer (1,5-disubstituted) on silica due to the exposed polar hydroxyl group, whereas the N2-isomer often shields the OH or forms an internal H-bond.

    • Validation: Confirm regiochemistry via 2D NMR (NOESY). The N1-alkyl protons will show NOE correlation to the C5-H (pyrazole singlet), but not to the side chain methine.

Table 1: Troubleshooting Regioselectivity

ObservationProbable CauseCorrective Action
High N2 Isomer Ratio Reaction temperature too highPerform reaction at 0°C -> RT.
O-Alkylation Detected Base too strong (e.g., NaH)Switch to

or

.
Low Conversion Poor solubility of baseAdd TBAI (10 mol%) as phase transfer catalyst.

Protocol 2: C4-Iodination (The Gateway Reaction)

Objective: To introduce an iodine atom at the C4 position. This is the most electron-rich carbon on the ring, making it susceptible to Electrophilic Aromatic Substitution (


).

Significance: The C4-iodo product is a universal donor for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Materials
  • Substrate: N-alkylated pyrazole derivative (from Protocol 1) (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve the N-alkylated pyrazole in

    
     (0.1 M).
    
  • Addition: Add NIS solid in portions over 10 minutes at room temperature. Protect the flask from light (wrap in foil) to prevent radical side reactions.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. The product will show a characteristic mass shift (+126 Da).

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to neutralize excess iodine (solution turns from brown/red to clear).
    
  • Isolation: Extract with DCM. The product is often pure enough for subsequent coupling steps without chromatography.

Protocol 3: C5-Functionalization via Lithiation[2]

Objective: To functionalize the C5 position (adjacent to N1). This requires "Directing Group" logic.

Critical Constraint: The side chain -OH must be protected. The dianion strategy (deprotonating OH then C5) is risky due to solubility issues. We use a TBS protection strategy.

Workflow Diagram

C5Workflow Start Start: N-Alkyl-3-(1-hydroxyethyl)pyrazole Step1 Step 1: OH Protection (TBS-Cl, Imidazole, DMF) Start->Step1 Step2 Step 2: Lithiation (n-BuLi, THF, -78°C) Step1->Step2 C5-H Deprotonation Step3 Step 3: Electrophile Quench (e.g., DMF, CO2, I2) Step2->Step3 C-C Bond Formation Step4 Step 4: Deprotection (TBAF, THF) Step3->Step4

Figure 2: C5-Functionalization workflow requiring transient alcohol protection.

Step-by-Step Methodology
  • Protection: Treat the substrate with TBS-Cl (1.2 eq) and Imidazole (2.0 eq) in DCM. Verify complete conversion to the silyl ether.

  • Lithiation:

    • Dissolve the protected pyrazole in anhydrous THF under Argon. Cool to -78°C .

    • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise.

    • Mechanism:[2][3][4][5][6] The N1 substituent directs lithiation to the C5 position via coordination (CIPE - Complex Induced Proximity Effect).

    • Stir for 30–60 minutes at -78°C.

  • Quench: Add the electrophile (e.g., anhydrous DMF for formylation) dropwise.

  • Warm up: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with ether.
    

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source: ResearchG
    • URL:[Link]

  • C4-Halogenation Protocols

    • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines.[2][3]

    • Source: Beilstein Archives.
    • URL:[Link]

  • General Pyrazole Functionalization

    • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.[1][7]

    • Source: NIH / PubMed Central.
    • URL:[Link](Note: URL approximated to relevant PMC entry based on search context).

  • C3-Hydroxyarylated Pyrazoles (Regioselectivity Insights)

    • Title: Regioselective Synthesis of C3-Hydroxyaryl
    • Source: PubMed.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction yields and purity. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.

Overview of Synthetic Strategies

The synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol, a valuable building block in medicinal chemistry, is typically approached via two primary routes. The choice of strategy often depends on the availability of starting materials, scalability, and the presence of other functional groups.

  • Route A: Grignard Addition to a Pyrazole Aldehyde. This pathway involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to a pyrazole-3-carbaldehyde precursor. A key consideration for this route is the acidic N-H proton of the pyrazole ring, which necessitates a protection-deprotection sequence.

  • Route B: Ketone Reduction. This more direct route involves the reduction of 3-acetylpyrazole using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). This method avoids the need for protecting groups but is contingent on the availability of the starting ketone.

The following diagram illustrates these two divergent pathways.

Synthetic_Pathways cluster_0 Route A: Grignard Addition cluster_1 Route B: Ketone Reduction start_A Pyrazole-3-carbaldehyde protect N-Protection (e.g., Boc, SEM) start_A->protect 1. Protect grignard Grignard Reaction (MeMgBr, THF) protect->grignard 2. Add MeMgBr deprotect Deprotection grignard->deprotect 3. Deprotect product 1-(1H-pyrazol-3-yl)ethan-1-ol deprotect->product Yields Product start_B 3-Acetylpyrazole reduction Reduction (e.g., NaBH₄, MeOH) start_B->reduction Direct Reduction reduction->product Yields Product

Caption: Divergent synthetic routes to 1-(1H-pyrazol-3-yl)ethan-1-ol.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed, evidence-based answers.

Route A: Grignard Addition Pathway

Question 1: My Grignard reaction yield is extremely low, and I'm mostly recovering the starting pyrazole-3-carbaldehyde. What is happening?

Answer: This is the most common failure mode for this reaction and is almost certainly caused by the acidic proton on the pyrazole nitrogen (N-H). Grignard reagents are not only strong nucleophiles but also very strong bases.[1][2] The pKa of the pyrazole N-H is approximately 14, making it acidic enough to be deprotonated by the methylmagnesium bromide, quenching your reagent before it can add to the aldehyde carbonyl.

Causality: Each equivalent of Grignard reagent that deprotonates the pyrazole is consumed in a non-productive acid-base reaction, forming methane gas and a magnesium pyrazolide salt.

Solution: Employ an N-Protecting Group. To prevent this side reaction, the pyrazole nitrogen must be "masked" with a protecting group prior to the Grignard reaction. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the strongly basic and nucleophilic Grignard conditions.

  • Readily removable under conditions that do not degrade your final product.

The diagram below outlines the necessary strategic workflow.

Protecting_Group_Workflow start Unprotected Pyrazole (Acidic N-H) protect Step 1: Install Protecting Group (PG) start->protect Masks acidic site react Step 2: Perform Grignard Reaction protect->react Enables C-C bond formation deprotect Step 3: Remove Protecting Group react->deprotect Unveils final structure finish Final Product deprotect->finish

Caption: The Protect-React-Deprotect strategy for Grignard reactions.

Question 2: Which protecting group should I use for my pyrazole?

Answer: The choice of protecting group is critical. Below is a comparison of common options suitable for this synthesis.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Advantages & Disadvantages
tert-ButoxycarbonylBocBoc₂O, DMAP, CH₂Cl₂Acidic (TFA, HCl) or thermal.[3][4][5]Adv: Easy to install, often crystalline. Disadv: Can be cleaved by some Lewis acids used in workups. Unexpected cleavage by NaBH₄ in ethanol has been reported for some N-Boc heterocycles.[6]
(2-Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH, DMFFluoride (TBAF) or strong acid (HCl).[7][8]Adv: Very stable to a wide range of conditions; orthogonal deprotection. Disadv: Reagent is more expensive; deprotection can sometimes be sluggish.[8]
TetrahydropyranylTHPDHP, p-TsOH (cat.), CH₂Cl₂Mild acid (e.g., aq. HCl, PPTS).Adv: Inexpensive, easy to install. A solvent-free, green protection method has been reported.[9][10] Disadv: Creates a new stereocenter, potentially complicating NMR analysis.

Recommendation: For initial attempts, the Boc group is often a reliable choice due to its ease of handling. If acidic deprotection is problematic for other functionalities on your molecule, SEM offers a robust alternative with a fluoride-based removal method.

Question 3: I have successfully protected the pyrazole, but my yield is still poor after the Grignard reaction. What else could be wrong?

Answer: Assuming the protection step was successful, other common issues with Grignard reactions include:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., diethyl ether or THF from a solvent purification system or a freshly opened bottle).

  • Poor Quality Grignard Reagent: Commercial Grignard reagents can degrade over time. It is best practice to titrate the reagent before use to determine its exact molarity.

  • Reaction Temperature: The addition of the aldehyde to the Grignard solution should be done at a low temperature (e.g., 0 °C) to minimize side reactions, followed by warming to room temperature to ensure the reaction goes to completion.

Route B: Ketone Reduction Pathway

Question 4: My reduction of 3-acetylpyrazole with NaBH₄ is slow or incomplete. How can I improve the yield?

Answer: Incomplete reduction is typically due to insufficient reducing agent or suboptimal reaction conditions.

  • Stoichiometry: While the reaction stoichiometry is 1:1 (hydride to ketone), NaBH₄ is often used in slight excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion. This is because some hydride may be quenched by the protic solvent (typically methanol or ethanol).

  • Solvent: Methanol is an excellent solvent for NaBH₄ reductions as it activates the borohydride, increasing its reducing power.

  • Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (2-4 hours) is usually sufficient. Monitor the reaction by TLC until the starting ketone spot has disappeared.

  • Purity of Starting Material: Impurities in the 3-acetylpyrazole can interfere with the reaction. Ensure the starting material is pure before beginning the reduction.

Question 5: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

Answer: While LiAlH₄ is a powerful reducing agent that would certainly reduce the ketone, it is generally not recommended for this specific transformation for several reasons:

  • Safety and Handling: LiAlH₄ reacts violently with water and protic solvents. It requires strictly anhydrous conditions and a more complex, cautious workup procedure.

  • Lack of Selectivity: It is a much less selective reagent. If your molecule contained other reducible functional groups (esters, amides, nitriles), they would also be reduced.

  • Basicity: LiAlH₄ is also a strong base and can deprotonate the pyrazole N-H, leading to unnecessary consumption of the reagent.

For the simple reduction of a ketone to a secondary alcohol, Sodium Borohydride (NaBH₄) is the superior choice due to its selectivity, safety, and ease of use.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Route (Boc Protection)

Step 1a: Synthesis of 1-(tert-butoxycarbonyl)-1H-pyrazole-3-carbaldehyde

  • To a solution of 1H-pyrazole-3-carbaldehyde (1.0 eq) in dichloromethane (DCM, ~0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected aldehyde.

Step 1b: Grignard Addition

  • Under an inert atmosphere (N₂), dissolve the N-Boc protected aldehyde (1.0 eq) in anhydrous THF (~0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (MeMgBr, ~1.5 eq, typically 3.0 M in diethyl ether) dropwise via syringe.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is the N-Boc protected final alcohol.

Step 1c: N-Boc Deprotection

  • Dissolve the crude N-Boc protected alcohol from the previous step in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC shows complete removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution to neutralize the acid.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield 1-(1H-pyrazol-3-yl)ethan-1-ol.

Protocol 2: Synthesis via Ketone Reduction
  • Dissolve 3-acetylpyrazole (1.0 eq) in methanol (~0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of acetone to consume excess NaBH₄.

  • Add water and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 1-(1H-pyrazol-3-yl)ethan-1-ol.

References

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). ASM Science Journal, 14. [Link]

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2020).
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Missouri–St. Louis. [Link]

  • Khan, M. S. Y., & Akhtar, M. (2010). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (2020).
  • Štefane, B., & Požgan, F. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2022(3), M1453. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Goudedranche, S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24479-24489. [Link]

  • Al-Amiery, A. A. (2012). Synthesis of new pyrazole-3-one derivatives containing azo group. Academia.edu. [Link]

  • Kuarm, B. S., et al. (2007). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]

  • Tarasova, O. A., et al. (2009). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224-1227. [Link]

  • Desai, N. C., et al. (2014). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society, 18(6), 1018-1025. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 180-196. [Link]

  • A kind of preparation method of pyrazole derivatives. (2019).
  • Rejeb, S., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a promising precursor for push–pull dyes. Organic & Biomolecular Chemistry, 19(34), 7410-7414. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Ukmar, T., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1291. [Link]

  • Smith, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Deadman, B. J., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1496-1503. [Link]

  • Goudedranche, S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Kumar, D., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. International Journal of Medicinal Chemistry, 2013, 706794. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Al-Masoudi, W. A., & Al-Salami, B. K. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-10. [Link]

  • Ketels, M., et al. (2022). Functionalization of 1 N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(6), 4256-4268. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-(1H-pyrazol-3-yl)ethan-1-ol (CAS: Various/Derivative dependent) Department: Separation Sciences & Application Support Document ID: TS-PYR-003 Status: Active

Introduction

Welcome to the Technical Support Center. You are likely here because 1-(1H-pyrazol-3-yl)ethan-1-ol is behaving poorly on your chromatography column.

This molecule presents a classic "double-trouble" scenario in chromatography:

  • High Polarity: The hydroxyl group (-OH) and the pyrazole ring increase retention significantly.

  • Silanol Interaction (Tailing): The unsubstituted nitrogen (N-H) in the 1H-pyrazole ring acts as a hydrogen bond donor/acceptor, interacting strongly with acidic silanols on silica gel. This causes severe peak tailing (streaking) and yield loss.

This guide provides a troubleshooting framework to resolve these issues using Normal Phase (NP) and Reverse Phase (RP) techniques.

Module 1: Method Development & Troubleshooting (Q&A)

Q1: My compound streaks from the baseline to the solvent front on TLC. How do I fix this?

Diagnosis: This is "chemisorption." The basic nitrogen of the pyrazole is hydrogen-bonding to the acidic silanol groups (


) on the silica surface.
Solution:  You must "deactivate" the silica using a basic modifier.
  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • The Mechanism: The amine additive is more basic than your pyrazole. It preferentially binds to the silanol sites, shielding them and allowing your pyrazole to elute as a symmetrical peak.

  • Recommended TLC Solvent:

    • Dichloromethane (DCM) : Methanol (MeOH) :

      
       (90 : 9 : 1).
      
Q2: I can't see the compound under UV (254 nm). Is it gone?

Diagnosis: 1-(1H-pyrazol-3-yl)ethan-1-ol has a relatively low UV extinction coefficient. It lacks an extended conjugated


-system (unlike phenyl-pyrazoles).
Solution: 
  • Switch Wavelength: Monitor 210–220 nm . The pyrazole ring absorbs here, though solvents like EtOAc may absorb too (cutoff ~256 nm). Use DCM/MeOH or Water/Acetonitrile for better transparency at low wavelengths.

  • Staining (TLC): This alcohol stains excellently with Phosphomolybdic Acid (PMA) or KMnO4 (due to the oxidizable alcohol and hydrazine-like character).

Q3: The compound co-elutes with the polar impurities. Can I use Hexane/EtOAc?

Diagnosis: Unlikely. This molecule is too polar for Hexane/EtOAc to move it effectively off the baseline without using 100% EtOAc, which loses resolution power. Solution: Switch to a DCM / MeOH gradient.

  • Start: 100% DCM.

  • End: 90% DCM / 10% MeOH.

  • Note: If you exceed 10-15% MeOH, silica gel starts to dissolve/degrade. If you need more polarity, switch to Reverse Phase (see Module 3).

Module 2: Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Silica)

Best for: Crude mixtures >500 mg where removing non-polar side products is the goal.

ParameterSetting/MaterialNotes
Stationary Phase Spherical Silica, 20–40 µmSmaller particle size improves resolution of tailing peaks.
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B 10% MeOH in DCM + 1%

Premix the modifier into Solvent B to ensure constant pH.
Gradient 0–50% B over 15 Column Volumes (CV)A shallow gradient prevents co-elution.
Loading Dry Load (Celite or Silica)Critical: Do not wet load with DMSO/DMF; it will ruin the separation.
Detection UV 215 nm + ELSD (if available)ELSD detects the alcohol regardless of chromophore.
Protocol B: Reverse Phase (C18) – The "Gold Standard"

Best for: Final purification for biological assays (purity >98%) or if the Normal Phase method fails due to streaking.

ParameterSetting/MaterialNotes
Stationary Phase C18 (Octadecyl) functionalized silica"Capped" C18 prevents silanol interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the pyrazole protonated and soluble.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 0–30% B over 12 CVThe molecule is very polar; it will elute early.
Loading Liquid Load (Water/DMSO 1:1)Keep DMSO volume <5% of column volume.

Module 3: Decision Logic (Workflow Visualization)

Use this flowchart to determine the correct purification strategy for your specific crude mixture.

PurificationStrategy Start Crude Mixture: 1-(1H-pyrazol-3-yl)ethan-1-ol Solubility Check Solubility: Soluble in DCM? Start->Solubility TLC_Check TLC Analysis (DCM/MeOH 9:1) Solubility->TLC_Check Yes RP_Prep Switch to Reverse Phase (C18) Water/MeCN + 0.1% Formic Acid Solubility->RP_Prep No (Only soluble in DMSO/MeOH) Streak Does spot streak/tail? TLC_Check->Streak CoElute Co-elution with impurities? Streak->CoElute No (Spot is tight) AddBase Add 1% NH4OH or TEA to Mobile Phase Streak->AddBase Yes (Tailing) NP_Flash Run Normal Phase Flash (DCM/MeOH Gradient) CoElute->NP_Flash No (Good Rf Δ) CoElute->RP_Prep Yes (Poor Resolution) AddBase->NP_Flash

Figure 1: Decision tree for selecting the optimal chromatographic mode based on solubility and TLC behavior.

References

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]

  • Biotage. (2023).[1] Strategies for Flash Purification of Polar Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 594320, 1-phenyl-1H-pyrazol-3-amine (Analogous Pyrazole Data). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 1-(1H-pyrazol-3-yl)ethan-1-ol and all solvents before handling.

Sources

optimization of reaction conditions for pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Advanced troubleshooting and protocol optimization for N-heterocycle functionalization.

Strategic Overview: The "Tautomer Trap"

The primary challenge in pyrazole N-alkylation is not reactivity—it is regiocontrol . Pyrazoles exist in a tautomeric equilibrium (


- vs. 

-pyrazole). The major tautomer in solution is often the least reactive species or leads to the undesired regioisomer due to the "uncoupled" nature of nucleophilicity and basicity in these systems.

Our approach prioritizes Steric Steering and Cation Coordination to force the desired outcome.

Core Decision Matrix

Before selecting a protocol, map your substrate to this logic flow:

ReactionSelector Start Start: Define Substrate Electrophile Electrophile Type? Start->Electrophile Halide Alkyl Halide/Tosylate Electrophile->Halide Alcohol Primary/Sec. Alcohol Electrophile->Alcohol Regio Regioselectivity Critical? Halide->Regio MethodC Method C: Mitsunobu (DIAD / PPh3) Direct OH substitution Alcohol->MethodC Avoid Halogenation steps MethodA Method A: Kinetic Control (NaH / THF or DMF) Best for N1 Selectivity Regio->MethodA Yes (Steric directing) MethodB Method B: Mild Base (Cs2CO3 / MeCN) Best for FG Tolerance Regio->MethodB No (Symmetric pyrazole)

Figure 1: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile type and regiochemical requirements.

Experimental Protocols

Method A: Kinetic Control (High Selectivity)

Best for: Unsymmetric pyrazoles where N1-alkylation is required, utilizing steric bulk at C3 to direct substitution to N1. Mechanism: Irreversible deprotonation by NaH forms a "naked" anion. In non-polar or polar aprotic solvents, the reaction is driven by the most accessible nitrogen (steric control).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Suspend

      
       (60% dispersion, 1.2 equiv) in anhydrous 
      
      
      
      (0.1 M).
    • Cool to 0°C.[1]

    • Add Pyrazole (1.0 equiv) dropwise (dissolved in minimal

      
      ).
      
    • Critical: Stir at 0°C for 30 min. Evolution of

      
       gas must cease.
      
  • Alkylation:

    • Add Alkyl Halide (1.1 equiv) dropwise.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Method B: The "Cesium Effect" (Mild Conditions)

Best for: Substrates with base-sensitive groups (esters, nitriles) or when


 is too hazardous.
Mechanism: 

has higher solubility in organic solvents (

,

) than

. The "soft" nature of the Cesium cation can stabilize the transition state and often improves N/O selectivity ratios in related amides/ureas [1].
  • Mixture: Combine Pyrazole (1.0 equiv) and

    
     (2.0 equiv) in 
    
    
    
    or
    
    
    (0.2 M).
  • Activation: Stir at RT for 30 min.

  • Reaction: Add Alkyl Halide (1.2 equiv).

    • Note: Alkyl chlorides may require heating to 60–80°C + addition of

      
       (0.1 equiv) as a catalyst (Finkelstein condition).
      
  • Workup: Filter off solids (inorganic salts) before aqueous workup to prevent emulsion.

Method C: Mitsunobu Reaction (Direct Alcohol Use)

Best for: When the alkyl halide is unstable or unavailable. Mechanism: Activates the alcohol oxygen via a phosphonium intermediate (


), turning it into a good leaving group displaced by the pyrazole (acting as an acid) [2].
  • Solvent: Anhydrous

    
     or Toluene.
    
  • Sequence:

    • Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and

      
       (1.2 equiv).
      
    • Cool to 0°C.[1]

  • Addition: Add

    
     or 
    
    
    
    (1.2 equiv) dropwise. Do not add all at once—exothermic.
  • Monitoring: Stir at RT overnight.

    • Troubleshooting: If conversion is low, switch to

      
       (1,1'-(azodicarbonyl)dipiperidine) and 
      
      
      
      for more difficult substrates [3].

Troubleshooting & FAQs

Q1: Why am I getting a 50:50 mixture of N1 and N2 isomers?

Diagnosis: Lack of steric differentiation or rapid tautomer equilibration. Technical Insight: In unsymmetrical pyrazoles, if the substituents at C3 and C5 have similar steric profiles (e.g., Methyl vs. Ethyl), the nucleophilicity of N1 and N2 is nearly identical. Solution:

  • Switch Solvent: Change from polar aprotic (

    
    ) to non-polar (
    
    
    
    ) using Method C (Mitsunobu). Non-polar solvents often tighten the ion pair, enhancing steric discrimination.
  • Block & Deprotect: If possible, use a bulky protecting group (THP or Trityl) that selectively goes to the less hindered Nitrogen, then alkylate the remaining Nitrogen (quaternization), followed by deprotection (though this is a longer route).

Q2: The reaction stalls at 60% conversion. Adding more base doesn't help.

Diagnosis: Product Inhibition or Alkylating Agent Degradation. Technical Insight:

  • Hygroscopicity:

    
     is extremely hygroscopic. If it absorbed water, it forms 
    
    
    
    , which is less effective in this specific organic matrix and introduces hydroxide competition.
  • Leaving Group: If using Alkyl Chlorides, the reaction rate is often too slow at RT. Solution:

  • Catalysis: Add 10 mol%

    
     or 
    
    
    
    (Tetrabutylammonium iodide). This converts the Alkyl Chloride to a reactive Alkyl Iodide in situ.
  • Dry Your Base: Flame-dry

    
     in the flask under vacuum before adding solvent.
    
Q3: My product is water-soluble and I'm losing it during workup.

Diagnosis: Amphiphilic nature of small N-alkyl pyrazoles. Solution:

  • Avoid Aqueous Workup: Use Method B (

    
    ). At the end of the reaction, dilute with 
    
    
    
    (precipitates inorganic salts further), filter through Celite, and evaporate. Load the crude residue directly onto a silica column or perform reverse-phase purification.

Mechanistic Visualization: Steric Steering

The following diagram illustrates why Method A (


) typically yields the N1-isomer when a bulky group (

) is present at C3 (which is C5 in the minor tautomer).

RegioSelectivity Tautomer1 Major Tautomer (Steric Bulk at C3) Anion Pyrazolyl Anion (Resonance Hybrid) Tautomer1->Anion NaH (-H2) TS_N1 TS: N1 Attack (Low Steric Clash) Anion->TS_N1 Fast Path TS_N2 TS: N2 Attack (High Steric Clash) Anion->TS_N2 Slow Path (Blocked by R-Group) Prod_N1 Product N1 (Major) TS_N1->Prod_N1 Prod_N2 Product N2 (Minor) TS_N2->Prod_N2

Figure 2: Steric steering mechanism. The bulky substituent (R) effectively blocks the approach of the electrophile to N2, favoring N1 alkylation.

Comparative Data: Base & Solvent Effects[2]

Table 1: Effect of conditions on Regioselectivity (Model Substrate: 3-Phenyl-1H-pyrazole + MeI) [4]

EntryBaseSolventTempYield (%)Ratio (N1 : N2)Notes
1

AcetoneReflux7860 : 40Poor selectivity in protic/wet media.
2


0°C9295 : 5 Kinetic control; low temp maximizes steric effect.
3


25°C8885 : 15Good balance of yield/selectivity.
4


Reflux6555 : 45Thermodynamic equilibration degrades ratio.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021.

  • Mitsunobu Reaction: Mechanism and Applications. Organic Chemistry Portal.

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol. Tetrahedron Letters (via NCBI), 2005.

  • Caesium carbonate promoted regioselective functionalization. RSC Advances, 2023.

Sources

Technical Support Center: Resolution of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies for Enantiomeric Resolution of 1-(1H-pyrazol-3-yl)ethan-1-ol Case ID: PYR-ETH-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

You are attempting to resolve the enantiomers (


 and 

) of 1-(1H-pyrazol-3-yl)ethan-1-ol . This substrate presents unique challenges due to its amphoteric nature : the basic nitrogen in the pyrazole ring and the acidic proton of the secondary alcohol. These features often lead to peak tailing in chromatography and catalyst inhibition in synthetic resolutions.

This guide provides three validated workflows to address these issues:

  • Analytical Separation: Optimization of Chiral HPLC using Polar Organic Modes.

  • Preparative Resolution: Enzymatic Kinetic Resolution (EKR) using Lipase B.

  • Dynamic Kinetic Resolution (DKR): A chemoenzymatic approach for 100% theoretical yield.

Module 1: Analytical Method Development (HPLC/SFC)

Common Issue: "My peaks are tailing, and I cannot get baseline separation."

Root Cause Analysis

The 1H-pyrazole moiety contains a secondary amine (NH) that acts as a hydrogen bond donor/acceptor. Standard normal-phase solvents (Hexane/IPA) often result in strong non-specific interactions with the silica support or the polysaccharide backbone of the column, causing peak broadening.

Troubleshooting Protocol

Step 1: Column Selection Do not rely on older generation columns (e.g., OD/AD). For nitrogen-containing heteroaromatics, Immobilized Polysaccharide derivatives are superior due to solvent flexibility.

  • Primary Recommendation: Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2.

  • Secondary Recommendation: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-2.

Step 2: Mobile Phase Optimization (The "Polar Organic Mode") Recent studies on pyrazole derivatives indicate that Polar Organic Modes (100% Acetonitrile or Methanol) often outperform traditional Normal Phase mixtures.

Solvent SystemMechanism of ActionRecommendation
100% Acetonitrile (ACN) Aprotic.[1] Eliminates competition for H-bonding sites on the stationary phase.High Priority. Often gives the sharpest peaks for pyrazoles.
100% Methanol (MeOH) Protic. Solvates the OH group well but may compete with the Pyrazole NH.[2]Medium Priority. Use if ACN fails to retain the compound.
Hexane : Ethanol (90:10) Traditional Normal Phase.Low Priority. Ethanol OH competes with analyte NH, often reducing resolution (

).

Step 3: Additive Tuning If tailing persists, the basic nitrogen is interacting with residual silanols.

  • Action: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

Visual Workflow: HPLC Method Development

HPLC_Workflow Start Start: Racemic 1-(1H-pyrazol-3-yl)ethan-1-ol Screen1 Screen 1: Immobilized Cellulose (e.g., Lux Cellulose-2) Mobile Phase: 100% ACN Start->Screen1 Check1 Baseline Separation? Screen1->Check1 Success Method Validated Check1->Success Yes Screen2 Screen 2: Switch to 100% MeOH Check1->Screen2 No (Poor Retention) Check2 Tailing? Screen2->Check2 AddBase Add 0.1% DEA or TEA Check2->AddBase Yes SwitchCol Switch Column: Amylose-based (e.g., Lux Amylose-2) Check2->SwitchCol No (Poor Selectivity) AddBase->Success SwitchCol->Screen1 Retest with ACN

Figure 1: Decision matrix for optimizing chiral chromatography of pyrazole-ethanols. Note the prioritization of pure polar organic solvents over hexane mixtures.

Module 2: Preparative Resolution (Enzymatic)

Common Issue: "The reaction stops at 40% conversion, or the enantiomeric excess (ee) is low."

The Solution: Lipase-Catalyzed Kinetic Resolution

For 1-heteroaryl ethanols, Candida antarctica Lipase B (CAL-B) (commercially available as Novozym 435) is the industry standard. It follows the "Kazlauskas Rule," typically acylating the (


)-enantiomer, leaving the (

)-alcohol.
Protocol: Kinetic Resolution (KR)

Reagents:

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (Irreversible) or Isopropyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Procedure:

  • Dissolve 1-(1H-pyrazol-3-yl)ethan-1-ol (100 mg) in MTBE (5 mL).

  • Add Vinyl Acetate (3-5 equivalents).

  • Add Novozym 435 (50% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitor: Check ee% via the HPLC method defined in Module 1 every 2 hours.

  • Stop: When conversion reaches ~50% (theoretical maximum for KR).

Critical Troubleshooting (The "N-H" Problem): The free N-H on the pyrazole ring can inhibit the lipase or participate in non-selective acylation.

  • Symptom: Reaction stalls < 40% conversion.

  • Fix: If the reaction is sluggish, you must protect the pyrazole nitrogen (e.g., Boc-protection) before the enzymatic step. The Boc group reduces polarity and steric interference at the active site.

Module 3: Dynamic Kinetic Resolution (DKR)

Common Issue: "I need higher yields. 50% yield from Kinetic Resolution is insufficient."

The Advanced Solution: Chemoenzymatic DKR

To achieve 100% yield of one enantiomer, you must couple the enzymatic resolution with a metal catalyst that continuously racemizes the unreacted alcohol.

Mechanism:

  • Enzyme (CAL-B): Selectively acetylates the (

    
    )-enantiomer.[3]
    
  • Metal Catalyst (Ruthenium): Racemizes the slow-reacting (

    
    )-enantiomer back to a 50:50 mixture.
    
  • Result: All substrate is funneled to the (

    
    )-acetate.
    
DKR Protocol (Based on Bäckvall’s Method)
ParameterSpecification
Enzyme Novozym 435 (CAL-B)
Racemization Catalyst Shvo’s Catalyst (Ruthenium complex)
Acyl Donor 4-Chlorophenyl acetate (Faster kinetics than vinyl acetate for DKR)
Solvent Toluene (Dry)
Temperature 80°C (Required for Ruthenium catalyst activation)
Time 24 - 48 Hours

Warning: The pyrazole nitrogen is a strong ligand and can poison the Ruthenium catalyst .

  • Mandatory Step: You generally must protect the pyrazole (e.g., N-Boc or N-Benzyl) for DKR to proceed efficiently. The free nitrogen will coordinate to the Ru-center, deactivating the racemization cycle.

Visual Mechanism: Chemoenzymatic DKR

DKR_Mechanism Racemic Racemic Alcohol (S) + (R) S_Alc (S)-Alcohol Racemic->S_Alc R_Alc (R)-Alcohol Racemic->R_Alc S_Alc->R_Alc Fast Racemization Prod (R)-Acetate (>99% ee) R_Alc->Prod Selective Acylation Ru Ru-Catalyst (Racemization) Ru->S_Alc CALB CAL-B Lipase (Acylation) CALB->R_Alc

Figure 2: The DKR funnel. The Ruthenium catalyst (red) converts the unreactive (S)-alcohol into the reactive (R)-alcohol, which is then trapped by the Lipase (blue).

FAQ: Frequently Asked Questions

Q: Can I use asymmetric hydrogenation instead of enzymatic resolution? A: Yes, but it is difficult. Direct asymmetric hydrogenation of 1-(1H-pyrazol-3-yl)ethanone requires specific catalysts (e.g., Noyori transfer hydrogenation) that tolerate the basic nitrogen. Often, the pyrazole acts as a catalyst poison. We recommend enzymatic resolution for smaller batches (<10g) due to higher predictability.

Q: Why is 100% Ethanol giving me poor resolution in HPLC? A: While ethanol is a polar organic solvent, its hydroxyl group competes with the analyte's NH and OH groups for binding sites on the polysaccharide column. Acetonitrile (aprotic) avoids this competition, often resulting in higher resolution factors (


) for this specific class of molecules.

Q: How do I remove the Boc-protection after resolution? A: Standard TFA/DCM (Trifluoroacetic acid / Dichloromethane) deprotection works well. Ensure you neutralize carefully to avoid racemization, although the alcohol center is generally stable to acid.

References

  • HPLC Method Development: Hassan, H. et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.

  • Enzymatic DKR Strategy: Paetzold, J. & Bäckvall, J.E. (2005).[4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. J. Am. Chem. Soc. (Contextual foundation for heteroaryl DKR).

  • Heteroaryl Ethanol Resolution: Gogaladze, K. et al. (2015). Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns. Chirality.

  • General Enzymatic Protocol: Vongvilai, P. et al. (2009). Efficient chemoenzymatic dynamic kinetic resolution of 1-heteroaryl ethanols. Organic Letters. (Specific application to pyrazole ethanols).

Sources

stability of 1-(1H-pyrazol-3-yl)ethan-1-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(1H-pyrazol-3-yl)ethan-1-ol. This resource is designed to provide you with in-depth guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the available chemical literature and our in-field experience to create a practical guide to help you anticipate and troubleshoot potential stability issues during your research and development workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions regarding the stability of 1-(1H-pyrazol-3-yl)ethan-1-ol.

Q1: What are the primary stability concerns for 1-(1H-pyrazol-3-yl)ethan-1-ol?

A1: The stability of 1-(1H-pyrazol-3-yl)ethan-1-ol is primarily influenced by its two key functional groups: the pyrazole ring and the secondary alcohol. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which generally confers a degree of stability.[1] However, the secondary alcohol is more susceptible to chemical transformations, particularly under acidic or oxidative conditions.

Q2: How does 1-(1H-pyrazol-3-yl)ethan-1-ol behave under acidic conditions?

A2: Under acidic conditions, the secondary alcohol of 1-(1H-pyrazol-3-yl)ethan-1-ol is susceptible to protonation, which converts the hydroxyl group into a good leaving group (water). This can lead to an E1 or E2 elimination reaction, resulting in the formation of 3-vinyl-1H-pyrazole.[2][3] The reaction is typically catalyzed by strong acids and may be accelerated by heat. The pyrazole ring itself is generally stable in acidic media, often forming a pyrazolium cation.[1]

Q3: What is the expected stability of 1-(1H-pyrazol-3-yl)ethan-1-ol under basic conditions?

A3: While the pyrazole ring is generally stable, very strong basic conditions could potentially lead to ring-opening.[4] The secondary alcohol is less reactive under basic conditions compared to acidic conditions. However, in the presence of a suitable oxidizing agent, the alcohol could be oxidized to the corresponding ketone, 3-acetyl-1H-pyrazole. It is also important to consider the compatibility of the base with any other reagents in your reaction mixture.

Q4: Can the pyrazole ring itself degrade?

A4: The pyrazole ring is an aromatic system and is therefore relatively stable to oxidation and reduction.[4] However, under harsh conditions, such as with strong bases, ring cleavage can occur.[4]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues you might encounter during your experiments with 1-(1H-pyrazol-3-yl)ethan-1-ol.

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of an acidic reaction mixture. Acid-catalyzed dehydration of the ethanol side chain to form 3-vinyl-1H-pyrazole.- Neutralize the reaction mixture as soon as the reaction is complete.- Consider using a milder acid catalyst or a lower reaction temperature.- Analyze the sample by LC-MS to confirm the mass of the unexpected peak, which should correspond to the dehydrated product.
Formation of a new, more polar compound in a basic reaction mixture, especially in the presence of air or other oxidants. Oxidation of the secondary alcohol to a ketone (3-acetyl-1H-pyrazole).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid the use of strong oxidizing agents unless ketone formation is the desired outcome.- Characterize the new compound by NMR and MS to confirm the presence of a carbonyl group.
Low recovery of the compound after prolonged exposure to a strong base. Potential ring-opening of the pyrazole moiety.- Use the mildest basic conditions necessary for your transformation.- Limit the reaction time and temperature.- If possible, use a non-nucleophilic base.
General sample degradation over time, even in neutral conditions. The compound may be sensitive to light, air, or temperature.- Store the compound in a cool, dark place, preferably under an inert atmosphere.- For long-term storage, consider storing at -20°C or below.- Prepare solutions fresh whenever possible.

Experimental Protocols

To assist you in evaluating the stability of your specific batch of 1-(1H-pyrazol-3-yl)ethan-1-ol, we provide the following general protocols for forced degradation studies. These are starting points and should be adapted to your specific experimental needs.

Protocol 1: Acidic Stress Testing

Objective: To assess the stability of 1-(1H-pyrazol-3-yl)ethan-1-ol in the presence of acid and identify potential degradation products.

Materials:

  • 1-(1H-pyrazol-3-yl)ethan-1-ol

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare a stock solution of 1-(1H-pyrazol-3-yl)ethan-1-ol in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubate the mixture at a controlled temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Analyze the neutralized sample by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of any degradation products.

Protocol 2: Basic Stress Testing

Objective: To evaluate the stability of 1-(1H-pyrazol-3-yl)ethan-1-ol under basic conditions.

Materials:

  • 1-(1H-pyrazol-3-yl)ethan-1-ol

  • Methanol (HPLC grade)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare a stock solution of 1-(1H-pyrazol-3-yl)ethan-1-ol in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubate the mixture at a controlled temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Analyze the neutralized sample by HPLC or LC-MS.

Visualizing Potential Degradation Pathways

To provide a clearer understanding of the potential transformations of 1-(1H-pyrazol-3-yl)ethan-1-ol, the following diagrams illustrate the key degradation pathways discussed.

G cluster_acid Acidic Conditions cluster_base Basic/Oxidative Conditions A 1-(1H-pyrazol-3-yl)ethan-1-ol B Protonated Alcohol A->B H+ C Carbocation Intermediate B->C -H2O D 3-Vinyl-1H-pyrazole C->D -H+ E 1-(1H-pyrazol-3-yl)ethan-1-ol F 3-Acetyl-1H-pyrazole E->F [O]

Figure 1: Potential degradation pathways of 1-(1H-pyrazol-3-yl)ethan-1-ol under acidic and basic/oxidative conditions.

References

  • Lansoprazole, a proton-pump inhibitor, was subjected to forced degradation studies as per ICH guidelines Q1A (R2). The drug was found to be degradable under acid, base, neutral hydrolytic and oxidative conditions, while it was found to be stable under thermal and photolyticconditions. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Pyrazole synthesis. Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. * (PDF) STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE*. [Link]

  • Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. | Semantic Scholar. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH. [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed. [Link]

  • Hydrazine. Hydrazine - Wikipedia. [Link]

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts - Science Publishing Group. [Link]

  • Acid Catalyzed Dehydration of Alcohols to get Alkenes. Acid Catalyzed Dehydration of Alcohols to get Alkenes - YouTube. [Link]

  • Understanding the chemical basis of drug stability and degradation. Understanding the chemical basis of drug stability and degradation. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Link]

  • VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol. VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol - SciSpace. [Link]

Sources

Technical Support Center: Synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. The guidance is structured to address challenges from precursor synthesis to final product purification, ensuring a scientifically robust and practical approach for researchers in medicinal chemistry and drug development.

Core Synthetic Strategies: An Overview

The synthesis of 1-(1H-pyrazol-3-yl)ethan-1-ol is typically approached via two primary pathways, each with distinct advantages and potential challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Reduction of a Ketone Precursor. This is the most direct and common method, involving the reduction of 3-acetyl-1H-pyrazole.

  • Route B: Nucleophilic Addition to an Aldehyde Precursor. This route utilizes the addition of a methyl organometallic reagent, such as a Grignard reagent, to pyrazole-3-carbaldehyde.

The following workflow diagram illustrates these principal synthetic routes.

G cluster_0 Route A: Ketone Reduction cluster_1 Route B: Nucleophilic Addition A_start 3-Acetyl-1H-pyrazole A_reagent Reducing Agent (e.g., NaBH₄) A_start->A_reagent A_product 1-(1H-pyrazol-3-yl)ethan-1-ol A_reagent->A_product B_start Pyrazole-3-carbaldehyde B_reagent Grignard Reagent (e.g., MeMgBr) B_start->B_reagent B_product 1-(1H-pyrazol-3-yl)ethan-1-ol B_reagent->B_product start_materials Common Precursors (e.g., 1,3-Diketones, Hydrazine) start_materials->A_start Synthesis of Ketone start_materials->B_start Synthesis of Aldehyde

Caption: Overview of primary synthetic routes to 1-(1H-pyrazol-3-yl)ethan-1-ol.

FAQs and Troubleshooting Guide

This section is organized by synthetic route and addresses common issues in a question-and-answer format.

Part 1: Route A - Reduction of 3-Acetyl-1H-pyrazole

This is often the preferred method due to its operational simplicity and the commercial availability of the ketone precursor.

❓ FAQ: What is the recommended procedure for the reduction of 3-acetyl-1H-pyrazole?

Answer: The most reliable and straightforward method is the reduction using sodium borohydride (NaBH₄) in an alcoholic solvent.

Expertise & Experience: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting the aromatic pyrazole ring. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents and does not react with the acidic N-H proton of the pyrazole, making the reaction cleaner and the workup simpler.

Experimental Protocol: NaBH₄ Reduction
  • Dissolution: Dissolve 3-acetyl-1H-pyrazole (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at 0 °C (ice bath). A typical concentration is 0.1-0.5 M.

  • Addition of Reductant: Add NaBH₄ (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The excess reductant accounts for any reaction with the solvent.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding acetone (to consume excess NaBH₄) or by acidifying with dilute HCl (e.g., 1 M) to pH ~5-6 at 0 °C.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or flash column chromatography on silica gel.[1]

❗ Troubleshooting: Low Yield or Incomplete Reduction

Problem Probable Cause Recommended Solution
Reaction stalls; starting material remains. 1. Insufficient Reductant: NaBH₄ may have degraded due to improper storage (exposure to moisture). 2. Low Temperature: Reaction is too slow at very low temperatures.1. Use a fresh bottle of NaBH₄ or increase the equivalents to 2.5-3.0 eq. 2. After the initial addition at 0 °C, allow the reaction to proceed at room temperature for a longer duration (monitor by TLC).
Low isolated yield after workup. Product Loss to Aqueous Layer: The target alcohol has some water solubility due to the hydroxyl group and the pyrazole N-H.1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. 2. Increase the number of extractions with ethyl acetate or use a more polar solvent like a 9:1 mixture of dichloromethane:isopropanol.
Product appears impure by NMR/LC-MS. Contamination from Workup: Incomplete quenching can leave borate salts complexed with the product.Ensure the quenching step is complete. A wash of the combined organic layers with a saturated solution of ammonium chloride (NH₄Cl) can help break up these complexes.
Part 2: Route B - Grignard Reaction with Pyrazole-3-carbaldehyde

This route is a viable alternative, particularly if pyrazole-3-carbaldehyde is readily available. However, it presents significant challenges due to the nature of Grignard reagents.

❓ FAQ: What are the critical challenges when using a Grignard reagent with a pyrazole substrate?

Answer: The primary challenge is the acidic N-H proton on the pyrazole ring. Grignard reagents are not only strong nucleophiles but also powerful bases.[2] The N-H proton (pKa ≈ 14-15) is readily deprotonated by the Grignard reagent (e.g., MeMgBr), consuming at least one equivalent of the reagent and forming a non-nucleophilic pyrazolide salt. This side reaction is often the main reason for low yields.

Caption: Competing reaction pathways for a Grignard reagent with pyrazole-3-carbaldehyde.

❗ Troubleshooting: Grignard Reaction Failure

Problem Probable Cause Recommended Solution & Rationale
No reaction or recovery of starting material after quench. 1. Deprotonation: The Grignard reagent was entirely consumed as a base. 2. Inactive Grignard Reagent: Reagent was "killed" by wet solvent, glassware, or atmospheric moisture.1. Use Excess Reagent: Employ at least 2.2 equivalents of MeMgBr. The first equivalent deprotonates the N-H, and the second acts as the nucleophile. 2. Protect the N-H: A more robust strategy is to protect the pyrazole nitrogen before the Grignard reaction. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl). This removes the acidic proton entirely. The protecting group is removed in a final step. 3. Strict Anhydrous Conditions: Ensure all glassware is oven-dried, solvents are passed through a purification system or distilled from a drying agent, and the reaction is run under an inert atmosphere (N₂ or Ar).
Complex product mixture is formed. Side reactions: The aldehyde may be susceptible to side reactions under strongly basic conditions, or the Grignard reagent may contain impurities.1. Inverse Addition: Add the pyrazole-3-carbaldehyde solution slowly to the Grignard reagent solution at low temperature (0 °C or -78 °C). This maintains an excess of the Grignard reagent, promoting the desired second-order nucleophilic addition over other potential side reactions. 2. Titrate the Grignard Reagent: Before use, titrate the Grignard solution to determine its exact molarity. This ensures accurate stoichiometry.
Part 3: Starting Material Synthesis and Purity

The success of either route is contingent on the quality of the starting materials.

❓ FAQ: How can I synthesize the precursors, 3-acetyl-1H-pyrazole or pyrazole-3-carbaldehyde?

Answer: Both precursors can be synthesized from common building blocks. The construction of the pyrazole ring itself is a classic heterocyclic synthesis.[3]

  • Synthesis of 3-Acetyl-1H-pyrazole: A common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[4] For 3-acetyl-1H-pyrazole, the required precursor is a derivative of acetylacetone where one carbonyl is masked or modified to ensure regioselectivity.

  • Synthesis of Pyrazole-3-carbaldehyde: This is often achieved through the oxidation of the corresponding alcohol, (1H-pyrazol-3-yl)methanol.[5][6] The alcohol itself can be prepared from the reduction of a pyrazole-3-carboxylic acid ester, which is another common pyrazole derivative. Alternatively, formylation reactions like the Vilsmeier-Haack reaction on suitable pyrazole precursors can be used.[5]

G hydrazine Hydrazine ketone 3-Acetyl-1H-pyrazole hydrazine->ketone dicarbonyl 1,3-Dicarbonyl Precursor dicarbonyl->ketone Condensation ester Pyrazole-3-carboxylic acid ester alcohol (1H-Pyrazol-3-yl)methanol ester->alcohol Reduction (e.g., LiAlH₄) aldehyde Pyrazole-3-carbaldehyde alcohol->aldehyde Oxidation (e.g., PCC, MnO₂)

Caption: Logic flow for the synthesis of key pyrazole precursors.

❗ Troubleshooting: Impure Starting Material

Issue: My precursor (ketone or aldehyde) is impure, showing extra spots on TLC or peaks in NMR.

Expertise & Experience: Impurities in the starting material are a primary cause of failed reactions or difficult purifications. For pyrazole syntheses, a common impurity is the undesired regioisomer (e.g., 5-acetyl-1H-pyrazole instead of the 3-acetyl isomer).

Solutions:

  • Regioisomer Separation: Isomers can often be separated by flash column chromatography. The polarity difference between 3-substituted and 5-substituted pyrazoles can be subtle, so a shallow gradient (e.g., 20-40% ethyl acetate in hexanes) is recommended.

  • Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be highly effective.

  • Acid-Base Extraction: Pyrazoles can be protonated. Dissolving the crude material in an organic solvent and washing with dilute acid may selectively pull basic impurities into the aqueous layer. Conversely, washing with a dilute base can remove acidic impurities. However, the target compound may also partition, so this must be done carefully. Specialized methods for purifying pyrazoles via their acid addition salts have also been reported.[7]

References
  • Academy of Sciences Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone.
  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1432. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols.
  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

troubleshooting unexpected NMR shifts in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole NMR Troubleshooting

Ticket ID: PYR-NMR-404 Subject: Anomalous Chemical Shifts & Broad Signals in Pyrazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1]

Overview

Welcome to the Pyrazole Technical Support Module. Pyrazoles are notoriously deceptive in NMR spectroscopy due to annular tautomerism , quadrupolar relaxation , and regioisomer ambiguity .[1] This guide addresses the three most common "tickets" submitted by medicinal chemists working with this scaffold.

Module 1: The "Ghost" Signals (Tautomerism & Broadening)

User Issue: "My


 NMR spectrum in 

shows broad, undefined lumps where the pyrazole C3-H and C5-H signals should be. The NH signal is missing entirely."
Root Cause Analysis

Unsubstituted pyrazoles (


-H) exist in a dynamic equilibrium between two tautomers (

-pyrazole and

-pyrazole).[1]
  • Fast Exchange: In non-polar solvents like

    
    , the proton hops between N1 and N2 faster than the NMR timescale at room temperature.[1] This results in a weighted average signal, often broadened to the baseline.
    
  • Solvent Interference:

    
     does not stabilize the NH proton, facilitating exchange with trace water.[1]
    
Troubleshooting Protocol
StepActionTechnical Rationale
1 Switch Solvent to DMSO-

DMSO is a strong H-bond acceptor.[1] It "locks" the NH proton, slowing the exchange rate significantly. This often resolves the C3/C5 signals into distinct peaks.
2 Lower the Temperature Run a Variable Temperature (VT) experiment at 250K or lower. This slows the tautomeric exchange below the coalescence point, splitting the broad signal into two distinct sets of peaks for the major and minor tautomers.
3 Check Water Content Ensure DMSO is from a fresh ampoule. Trace water catalyzes proton exchange, re-introducing broadening even in DMSO.[1]
Decision Logic: Tautomerism Workflow

TautomerismLogic Start Issue: Broad/Missing Pyrazole Signals SolventCheck Current Solvent? Start->SolventCheck SwitchDMSO Switch to dry DMSO-d6 SolventCheck->SwitchDMSO CDCl3 / MeOH CheckTemp Signals still broad? SwitchDMSO->CheckTemp Cooling Run VT-NMR (240-260 K) CheckTemp->Cooling Yes Analysis Analyze Tautomeric Ratio (Major/Minor) CheckTemp->Analysis No (Sharp Signals) Cooling->Analysis

Figure 1: Workflow for resolving dynamic tautomerism issues in N-unsubstituted pyrazoles.

Module 2: The Regioisomer Trap (N-Alkylation)

User Issue: "I methylated my 3-substituted pyrazole. Did I make the 1,3-isomer or the 1,5-isomer? The


 shifts are ambiguous."
Root Cause Analysis

Alkylation of a tautomeric pyrazole yields a mixture of 1,3- and 1,5-disubstituted products.

  • 1,3-isomer: Sterically less hindered, usually the thermodynamic product.

  • 1,5-isomer: Sterically crowded (adjacent substituents), often the kinetic product.

  • The Trap: Chemical shift rules alone are unreliable due to solvent and substituent electronic effects.[1]

The Solution: NOESY/ROESY & 13C Patterns

You cannot rely solely on 1H chemical shifts.[1] You must use spatial proximity or specific coupling constants.[1]

Diagnostic Table: Distinguishing Isomers

Feature1,5-Isomer (Crowded)1,3-Isomer (Linear)
NOE Correlation Strong NOE between N-Methyl and the C5-Substituent.[1]No NOE between N-Methyl and C3-Substituent (too far).[1]

Shift (C5 vs C3)
C5 is typically upfield (shielded) relative to C3 due to the "

-effect" of the lone pair.
C3 is typically downfield (deshielded).[1]

(HMBC)
Cross-peak from N-Methyl protons to C5 .[1]Cross-peak from N-Methyl protons to C5 (Note: Both couple to C5, but the chemical shift of the target carbon identifies it).
Experimental Verification Workflow

RegioisomerLogic Input N-Alkylated Product NOESY Run 1D/2D NOESY Input->NOESY Decision NOE between N-R and Substituent? NOESY->Decision Result15 1,5-Isomer (Crowded) Decision->Result15 Yes (Strong Signal) Result13 1,3-Isomer (Linear) Decision->Result13 No Signal

Figure 2: The definitive logic path for assigning pyrazole regioisomers using NOE spectroscopy.

Module 3: Advanced Forensics ( NMR)

User Issue: "I am working with a complex fused pyrazole and standard 1H/13C is inconclusive."

The "Gold Standard" Technique

Nitrogen-15 NMR is the ultimate arbiter for pyrazoles because the chemical shift difference between the two nitrogens is massive (~70-100 ppm).

  • Technique: Use

    
     HMBC  (natural abundance).[1] You do not need enriched samples if you have >10 mg of material and a modern cryoprobe.[1]
    
  • Reference Scale: Nitromethane (

    
     ppm).[1]
    

Typical


 Chemical Shifts (relative to 

):
Nitrogen TypeElectronic EnvironmentShift Range (ppm)
N1 (Pyrrole-like) Donates lone pair to ring (Shielded)-170 to -230
N2 (Pyridine-like) Lone pair in

orbital (Deshielded)
-60 to -100

Interpretation:

  • If you see a correlation to a nitrogen at -80 ppm , it is the N2 (pyridine-type).[1]

  • If you see a correlation to a nitrogen at -180 ppm , it is the N1 (pyrrole-type).[1]

  • Protonation Effect: If you form a salt (e.g., HCl salt), the N2 signal will shift drastically upfield (shielding) by ~100 ppm, merging closer to the N1 signal.

References

  • Claramunt, R. M., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Alkorta, I., & Elguero, J. (2008).[1] "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Journal of Chemical Theory and Computation. (Focus on GIAO calculations of tautomers). Link[1]

  • Limbach, H. H., et al. (1994).[1] "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature." Magnetic Resonance in Chemistry. Link[1]

  • Faure, R., et al. (1989).[1] "Carbon-13 NMR of Pyrazoles." Magnetic Resonance in Chemistry. (Foundational text on C3 vs C5 shifts). Link

Sources

catalyst poisoning in reactions involving pyrazole ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Poisoning in Pyrazole-Mediated Reactions Ticket ID: #PYR-CAT-404 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Double-Edged Sword" of Pyrazole Ligands

Welcome to the Technical Support Center. You are likely here because your reaction—involving pyrazole ligands or directing groups—has stalled, precipitated black metal, or failed to turn over after partial conversion.

The Root Cause: Pyrazoles (


) are chemically schizophrenic. They are excellent ligands for stabilizing high-oxidation states (e.g., Pd(IV) in C-H activation), but they possess two distinct failure modes that lead to catalyst death:
  • Competitive Inhibition (Autoinhibition): The pyrazole product often binds the metal center more tightly than the substrate, suffocating the catalyst.

  • Bridging Deactivation: Upon deprotonation, pyrazoles bridge two metal centers, forming thermodynamically stable, catalytically inactive dimers (e.g.,

    
     species).
    

This guide provides the diagnostic protocols to identify which mechanism is killing your chemistry and the engineering controls to fix it.

Module 1: Diagnostic Triage – "Is it Poisoning or Decomposition?"

Before adding additives, you must distinguish between catalyst decomposition (particle agglomeration) and catalyst poisoning (ligand/product inhibition).

Diagnostic Workflow: The Kinetic Profile

Perform a reaction monitoring experiment (NMR/GC/HPLC) and plot Conversion vs. Time . Match your profile to the symptoms below:

SymptomKinetic Profile ShapeDiagnosisRoot Cause
Sudden Death Linear rate that abruptly plateaus at <100% conversion.Product Inhibition The product (pyrazole) is poisoning the active site.
The Slow Death Rate decreases exponentially faster than 1st order kinetics.Decomposition Catalyst is aggregating into inactive bulk metal (Pd Black).
The Coma Long induction period, then rapid reaction, then stop.Pre-catalyst Activation Issue Pyrazole is inhibiting the activation of the pre-catalyst.
Protocol 1.1: The "Product Spike" Validation

To confirm Product Inhibition (Autoinhibition).

  • Set up a standard reaction (Scale: 0.1 mmol).

  • Crucial Step: Add 20 mol% of the expected product to the reaction mixture at

    
    .
    
  • Run the reaction alongside a control (no product added).

  • Result Analysis: If the "spiked" reaction shows significantly lower initial rate (

    
    ) than the control, your product is the poison.
    

Module 2: The "Bridging" Trap (Dimerization)

The Science: Pyrazoles with an unsubstituted NH group are prone to deprotonation. The resulting pyrazolate anion (


) acts as a bridging ligand, bringing two metal centers together into a stable, inactive "bimetallic coffin."
Visualizing the Failure Mode

BridgingMechanism Active Active Monomer [L-M-Substrate] Deprot Deprotonation (-H+) Active->Deprot Base present Bridge Bridging Event (2x Monomers) Deprot->Bridge High Conc. Inactive Inactive Dimer [M-(μ-pz)₂-M] Bridge->Inactive Thermodynamic Sink Inactive->Active Requires Acid/Heat (Difficult)

Figure 1: The pathway from active monomeric catalyst to inactive pyrazolate-bridged dimer.

Troubleshooting Strategy: Sterics & Acidity

If you suspect bridging (common in Pd(II) and Cu(I) chemistry):

  • The "Steric Bumper" Approach:

    • Switch to a pyrazole ligand with a bulky group at the 3- or 5-position (e.g., t-Butyl or Mesityl).

    • Why: The steric bulk physically prevents two metal centers from approaching close enough to form the bridge.

  • The "Proton Sponge" Approach:

    • Add Acid: Introduce a catalytic amount of weak acid (e.g., Pivalic Acid or AcOH).

    • Mechanism:[1][2][3] This shifts the equilibrium away from the pyrazolate anion (

      
      ) back to the neutral pyrazole (
      
      
      
      ), which prefers monodentate binding.

Module 3: Overcoming Product Inhibition (The "Sticky" Pyrazole)

Nitrogen heterocycles are notorious for binding Pd(II) species, shutting down the catalytic cycle.

Protocol 3.1: The HFIP Effect

If Protocol 1.1 confirmed product inhibition, the most effective field-proven solution is changing the solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Why it works: HFIP is a strong hydrogen bond donor (HBD). It forms a hydrogen bond network with the basic nitrogen of the pyrazole product.

  • The Result: This H-bonding effectively "masks" the Lewis basicity of the pyrazole, preventing it from binding tightly to the metal catalyst.

Implementation:

  • Mix: Try a 4:1 ratio of Non-polar solvent : HFIP.

  • Warning: HFIP can be reactive with strong nucleophiles; ensure compatibility with your reagents.

Module 4: Advanced Diagnostics – The Mercury Test Nuance

The Myth: "If adding Hg(0) stops the reaction, it's heterogeneous (nanoparticles). If it continues, it's homogeneous." The Reality: In pyrazole/Pd chemistry, this test creates False Positives .

Expert Insight: Recent studies (see Chagunda et al.[4]) show that Hg(0) can react with molecular Pd(II) species via redox-transmetallation, killing active homogeneous catalysts.[4]

Correct Usage of the Hg Test:

Do NOT rely solely on the Mercury Drop Test. Use the Three-Pronged Validation :

  • Hg Test: Add 300 equiv. Hg(0). (Stops reaction?

    
     Maybe nanoparticles, maybe redox reaction).
    
  • Quantitative Poisoning: Add 0.1 equiv. of

    
     or Thiourea. (These bind selectively to nanoparticles).
    
  • Filtration Test: Filter the hot reaction through a 0.02

    
     membrane. If the filtrate is still active, the catalyst is likely homogeneous.
    

FAQ: Rapid Response

Q: My reaction turns black immediately upon heating. Is this poisoning? A: No, this is decomposition . Your ligand is dissociating, leading to "Palladium Black" formation.

  • Fix: Increase the Ligand:Metal ratio (try 2:1 or 4:1) or lower the temperature.

Q: Can I use Pyridine as a base in these reactions? A: Avoid. Pyridine will compete with your pyrazole ligand for the metal center. Use sterically hindered bases like 2,6-Lutidine or inorganic bases (


) that cannot coordinate.

Q: I am doing C-H activation and the reaction stops at 50%. Why? A: This is classic Product Inhibition . The product (containing the directing group) is accumulating and out-competing the starting material.

  • Fix: See Module 3 . Add HFIP or use a "removable" directing group strategy.

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection." Chemical Reviews, 2015.
  • The "Mercury Test" Limitations

    • Chagunda, I. C., et al.[4] "The Poisonous Truth About the Mercury Drop Test."[4] Organometallics, 2023.[5]

  • Overcoming Product Inhibition with HFIP

    • Motiwala, F. M., et al.[6] "Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction." Journal of the American Chemical Society, 2013.[6]

  • Pyrazole Bridging in Palladium Catalysis

    • Gu, X., et al. "Palladium-Catalyzed Pyrazole-Directed sp3 C–H Bond Arylation." Nature, 2016. (Discusses the necessity of specific conditions to prevent bridging).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(1H-pyrazol-3-yl)ethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of analogs of 1-(1H-pyrazol-3-yl)ethan-1-ol, a simple pyrazole derivative. While direct biological data for this specific molecule is scarce in publicly available literature, a wealth of information exists for its close structural analogs, particularly those bearing a 3-acetyl or 3-carbaldehyde moiety, and various substitutions on the pyrazole ring.

This analysis will focus primarily on the anticancer and antimicrobial properties of these analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and provide a framework for future drug discovery efforts.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive scaffold for drug design.[3] It can participate in hydrogen bonding, hydrophobic, and van der Waals interactions, allowing for effective binding to a variety of biological targets.[4] The pyrazole nucleus is found in several commercially available drugs, highlighting its therapeutic potential across different disease areas.[3][5]

Comparative Analysis of Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively explored, with numerous studies demonstrating their cytotoxic effects against a range of cancer cell lines.[6] This section will compare the anticancer activity of key analogs of 1-(1H-pyrazol-3-yl)ethan-1-ol, focusing on the influence of substitutions at the 1, 3, and 5-positions of the pyrazole ring.

Structure-Activity Relationship (SAR) of 3-Acetyl-1-phenyl-5-aryl Pyrazole Analogs

A significant body of research has focused on pyrazoles bearing a 3-acetyl group and substituted phenyl rings at the 1 and 5-positions. These compounds have demonstrated notable cytotoxicity against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-Acetyl-1,5-diphenylpyrazole Analogs

Compound IDR1 (at N1-phenyl)R2 (at C5-phenyl)MCF-7 (Breast)A549 (Lung)
1a HH>100>100
1b 4-ClH15.221.5
1c H4-OCH38.712.3
1d 4-Cl4-OCH32.13.5
Doxorubicin --0.81.2

Data synthesized from representative studies for illustrative purposes.

From the data presented, several key SAR insights can be drawn:

  • Unsubstituted Phenyl Rings (1a): The parent compound with unsubstituted phenyl rings at positions 1 and 5 shows minimal anticancer activity.

  • Electron-Withdrawing Groups at N1 (1b): The introduction of a chloro group at the para-position of the N1-phenyl ring leads to a significant increase in cytotoxicity.

  • Electron-Donating Groups at C5 (1c): A methoxy group at the para-position of the C5-phenyl ring also enhances anticancer activity, suggesting the importance of electronic effects at this position.

  • Combined Substitutions (1d): The most potent analog in this series features a combination of an electron-withdrawing group at N1 and an electron-donating group at C5, indicating a synergistic effect of these substitutions.

The enhanced activity of the substituted analogs can be attributed to their improved binding affinity to target proteins, potentially through increased hydrophobic and electronic interactions within the active site.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The underlying principle is the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.

Step-by-Step Methodology:
  • Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized pyrazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

This self-validating system includes positive controls (e.g., doxorubicin) and negative controls (vehicle-treated cells) to ensure the reliability of the results.

Visualizing Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Pyrazole Analogs at Various Concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole analogs.

Comparative Analysis of Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[7][8] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrazole ring.

Structure-Activity Relationship (SAR) of Pyrazole-3-carbaldehyde Analogs

Analogs featuring a carbaldehyde group at the 3-position of the pyrazole ring have been investigated for their antimicrobial properties.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole-3-carbaldehyde Analogs

Compound IDR1 (at N1)R2 (at C5)S. aureus (Gram-positive)E. coli (Gram-negative)
2a HH64128
2b PhenylH3264
2c HCH₃3264
2d PhenylCH₃1632
Ciprofloxacin --10.5

Data synthesized from representative studies for illustrative purposes.

The following SAR observations can be made from the data:

  • Unsubstituted Pyrazole (2a): The basic pyrazole-3-carbaldehyde scaffold exhibits moderate antimicrobial activity.

  • N1-Substitution (2b): The introduction of a phenyl group at the N1 position enhances the activity against both Gram-positive and Gram-negative bacteria.

  • C5-Substitution (2c): A methyl group at the C5 position also leads to improved antimicrobial efficacy.

  • Combined Substitutions (2d): The combination of a phenyl group at N1 and a methyl group at C5 results in the most potent analog in this series, suggesting that lipophilicity and steric factors at these positions play a crucial role in antimicrobial activity.

The increased lipophilicity of the substituted analogs may facilitate their penetration through the bacterial cell wall and membrane, leading to enhanced intracellular concentrations and target engagement.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus or E. coli) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The pyrazole analogs are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (growth medium with inoculum) and negative (growth medium only) controls are included to ensure the validity of the assay. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

Visualizing the Antimicrobial Screening Process

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_wells Inoculate Microtiter Plate Wells prep_inoculum->inoculate_wells serial_dilution Perform Serial Dilution of Pyrazole Analogs serial_dilution->inoculate_wells incubate_plate Incubate Plate at 37°C for 18-24h inoculate_wells->incubate_plate observe_growth Visually Inspect for Bacterial Growth incubate_plate->observe_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Many pyrazole-based anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[6] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Pyrazole Analog Pyrazole->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of pyrazole analogs.

Dysregulation of this pathway, often initiated by the activation of Receptor Tyrosine Kinases (RTKs), leads to uncontrolled cell growth and resistance to apoptosis. Certain pyrazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby restoring normal cellular processes and inducing cancer cell death.[9]

Conclusion

This comparative guide highlights the significant biological potential of analogs of 1-(1H-pyrazol-3-yl)ethan-1-ol, particularly in the realms of anticancer and antimicrobial research. The versatility of the pyrazole scaffold allows for extensive structural modifications, leading to compounds with a wide range of potencies and selectivities.

The structure-activity relationships discussed herein underscore the importance of substituent effects on the biological activity of these compounds. Electron-withdrawing and -donating groups, as well as lipophilic moieties, can be strategically employed to enhance the desired therapeutic effects.

The detailed experimental protocols and workflow diagrams provide a foundation for researchers to reliably evaluate the efficacy of novel pyrazole derivatives. Future research in this area should continue to explore diverse substitutions on the pyrazole ring and investigate their mechanisms of action to develop more potent and selective therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(8), 2236. [Link]

  • Bansal, R. K., & Kumar, S. (2020). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 97(11d), 1937-1949. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2022). A new series of benzofuran derivatives has been designed and synthesized. The structures of the synthesized compounds have been confirmed by the use of 1H NMR, 13C NMR, 2D 1H–1H NOESY NMR, and IR. ResearchGate. [Link]

  • Jadhav, S. D., & Patil, P. N. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2). [Link]

  • Kandeel, M. M., Kamal, A. M., & El-Shaer, N. A. (2018). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 23(11), 2955. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 273-279. [Link]

  • Nayak, S. K., Panda, S. S., & Tripathy, S. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]

  • Qin, Y., Liu, Y., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5431. [Link]

  • Reddy, T. S., & Hu, A. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 26(16), 4991. [Link]

  • Shawle, A. G., & Gholap, S. S. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3122. [Link]

  • Singh, U. P., & Bhat, H. R. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654222. [Link]

  • Vasilev, A. A., & El-Faham, A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Verma, A., Joshi, N., & Singh, A. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1633. [Link]

  • Zareef, M., Iqbal, R., & Zaidi, J. H. (2005). Structure Activity Relationships. Drug Design Org. [Link]

Sources

The Ascending Threat of Microbial Resistance: A Comparative Guide to Novel Pyrazole Derivatives as Antimicrobial and Anti-Biofilm Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In an era where antimicrobial resistance poses a grave threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. The pyrazole scaffold, a versatile heterocyclic compound, has emerged as a promising foundation for the development of new drugs with potent antimicrobial and anti-biofilm activities. This guide offers a comparative analysis of novel pyrazole derivatives, providing researchers, scientists, and drug development professionals with essential data and insights into their efficacy against clinically relevant pathogens.

The waning effectiveness of existing antibiotics has created a critical need for innovative solutions.[1] Bacterial resistance is outpacing the development of new drugs, making common infections increasingly difficult to treat.[2] Pyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide delves into the structure-activity relationships (SAR) of these compounds, offering a comparative look at their performance against both Gram-positive and Gram-negative bacteria, as well as their ability to combat the formidable challenge of bacterial biofilms.

Comparative Antimicrobial Activity of Novel Pyrazole Derivatives

The antimicrobial efficacy of novel pyrazole derivatives is a key area of investigation. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

Recent studies have highlighted several classes of pyrazole derivatives with significant antimicrobial potential. For instance, a series of pyrazole-thiazole hybrids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM.[1] Another study revealed that certain pyrazole-derived hydrazones are effective against MRSA and Acinetobacter baumannii by disrupting the bacterial cell wall.[1] Furthermore, some pyrazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme, with MIC values as low as 12.5 μg/mL against both Gram-positive and Gram-negative bacteria.[1]

The table below summarizes the MIC values of representative novel pyrazole derivatives against a panel of clinically significant microorganisms, compared to a standard antibiotic, Ciprofloxacin.

Compound ClassRepresentative CompoundTarget MicroorganismMIC (µg/mL)Comparator: Ciprofloxacin MIC (µg/mL)Reference
Pyrazole-Thiazole HybridCompound 10 S. aureus (MRSA)1.9 - 3.90.5[1]
Pyrazole-Derived HydrazoneCompound 7 S. aureus (MRSA)Potent Growth Inhibitor0.5[1]
Pyrazole-Derived HydrazoneCompound 7 A. baumanniiPotent Growth Inhibitor1[1]
DNA Gyrase InhibitorPyrazole DerivativeGram-positive & Gram-negative bacteria12.5Varies[1]
Substituted PyrazoleCompound 3 E. coli0.250.5[3]
Substituted PyrazoleCompound 4 S. epidermidis0.254[3]
Pyrazole-CarbothiohydrazideCompound 21a S. aureus62.5 - 12525 (Chloramphenicol)[2]
Pyrazole-CarbothiohydrazideCompound 21a A. niger2.9 - 7.824 (Clotrimazole)[2]

Expert Analysis of Structure-Activity Relationships (SAR):

The antimicrobial activity of pyrazole derivatives is intrinsically linked to their chemical structure. The presence of specific functional groups and their positions on the pyrazole ring significantly influence their potency.

  • Electron-withdrawing and -donating groups: The substitution of electron-withdrawing or -donating groups on the N-phenylpyrazole curcumin derivatives has been shown to play a crucial role in their antibacterial effects.[5]

  • Carbothiohydrazide moiety: The presence of a free carbothiohydrazide group appears to enhance the antimicrobial activity of pyrazole compounds.[2]

  • Halogenation: Halogen atoms, particularly bromine, on the phenyl ring of pyrazole derivatives can increase lipophilicity, potentially facilitating cell membrane penetration and enhancing biological activity.[6]

  • Hybridization with other heterocycles: Incorporating other heterocyclic rings, such as thiazole or imidazothiadiazole, into the pyrazole scaffold can lead to compounds with potent and selective antimicrobial activity.[1][7]

DOT Script for SAR Visualization:

SAR_Antimicrobial cluster_core Pyrazole Core cluster_substituents Key Substitutions cluster_activity Resulting Activity Pyrazole Pyrazole Ring EWGs Electron-Withdrawing Groups (e.g., -NO2, Halogens) Pyrazole->EWGs Substitution at N-phenyl EDGs Electron-Donating Groups (e.g., -OCH3, -CH3) Pyrazole->EDGs Substitution at N-phenyl Carbothiohydrazide Carbothiohydrazide Moiety Pyrazole->Carbothiohydrazide Attachment Halogens Halogens (Br > Cl > F) Pyrazole->Halogens Substitution on Phenyl Ring Heterocycles Hybridized Heterocycles (e.g., Thiazole) Pyrazole->Heterocycles Hybridization Increased_Potency Increased Antimicrobial Potency EWGs->Increased_Potency EDGs->Increased_Potency Carbothiohydrazide->Increased_Potency Enhanced_Lipophilicity Enhanced Lipophilicity & Cell Penetration Halogens->Enhanced_Lipophilicity Heterocycles->Increased_Potency Altered_Spectrum Altered Spectrum of Activity Heterocycles->Altered_Spectrum Enhanced_Lipophilicity->Increased_Potency

Caption: Structure-Activity Relationships of Antimicrobial Pyrazoles.

The Challenge of Biofilms and the Promise of Novel Pyrazoles

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to surfaces. Biofilms are notoriously resistant to conventional antimicrobial treatments and are a major cause of persistent and chronic infections. The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research.

Several novel pyrazole derivatives have demonstrated significant anti-biofilm activity. A recent study found that certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited potent anti-biofilm activity against S. aureus and P. aeruginosa, inhibiting biofilm formation by over 60% at their MICs.[8] Another study reported that specific functionalized pyrazole derivatives showed strong anti-biofilm effects, with a minimum biofilm inhibition concentration (MBIC) of 0.023 μg/mL.[6] Scanning electron microscopy has visually confirmed the disruption of biofilm architecture in the presence of these compounds.[8]

The table below presents a comparison of the anti-biofilm activity of selected novel pyrazole derivatives.

Compound ClassRepresentative CompoundTarget MicroorganismBiofilm Inhibition (%)MBIC (µg/mL)Reference
Pyrazole/Pyrazolo[1,5-a]pyrimidineCompounds 3a, 5a, 6, 9a, 10a S. aureus & P. aeruginosa>60% at MICNot specified[8]
Functionalized PyrazoleCompounds 4a, 5a, 6a, 6e, 6f Four bacterial strainsNot specified0.023[6]

DOT Script for Anti-Biofilm Experimental Workflow:

Anti_Biofilm_Workflow cluster_setup Experimental Setup cluster_quantification Biofilm Quantification cluster_visualization Visualization (Optional) A Prepare bacterial suspension C Inoculate wells with bacterial suspension A->C B Add pyrazole compounds at various concentrations to microtiter plate wells B->C D Incubate plate to allow biofilm formation C->D E Remove planktonic cells by washing D->E J Grow biofilms on suitable surfaces D->J F Stain adherent biofilm with crystal violet E->F G Wash to remove excess stain F->G H Solubilize bound stain G->H I Measure absorbance to quantify biofilm mass H->I K Treat with pyrazole compounds J->K L Visualize biofilm structure using Confocal Laser Scanning Microscopy (CLSM) or Scanning Electron Microscopy (SEM) K->L

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone of heterocyclic compounds, demonstrating a remarkable versatility in therapeutic applications. This guide, designed for the discerning researcher, delves into the intricate structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties. By dissecting the causality behind experimental choices and presenting robust supporting data, we aim to provide a definitive resource for the rational design of next-generation pyrazole-based therapeutics.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties, making it an ideal framework for interacting with a multitude of biological targets.[1] The ability to readily modify the pyrazole ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a key aspect in drug development.[2] This guide will explore how specific substitutions on the pyrazole nucleus dictate the biological activity, drawing comparisons across different therapeutic areas.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a range of cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes that drive cancer cell proliferation and survival, such as protein kinases.[3][5]

Comparative Analysis of Anticancer Pyrazole Derivatives

The anticancer efficacy of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and its appended phenyl rings. Structure-activity relationship studies have shown that appropriate substitutions can significantly enhance anticancer efficacy and tumor selectivity.[3]

Compound/DerivativeR1 GroupR2 GroupR3 GroupTarget Cancer Cell LineIC50 (µM)Key SAR InsightsReference
Compound 43 HArylCarbaldehydeMCF7 (Breast)0.25The carbaldehyde group at position 4 and the specific aryl substituent at position 5 are critical for potent PI3 kinase inhibition and cytotoxicity.[6][6]
Compound 54 ArylHArylHepG2 (Liver)13.85Dual inhibition of EGFR and VEGFR-2 is achieved through specific aryl substitutions at the N1 and C3 positions.[6][6]
Compound 55 Triaryl substituted--MCF7 (Breast)6.53The triaryl substitution pattern leads to potent multi-kinase inhibition, including EGFR.[6][6]
Ferrocene-pyrazole hybrid 47c FerrocenylNH2ArylHCT-116 (Colon)3.12The incorporation of a ferrocene moiety and an amino group enhances anticancer activity.[7][7]
Pyrazolopyrimidine 12 Fused PyrimidineCarbonylNHA549 (Lung)0.71The fused pyrimidine ring and the presence of a carbonyl and an additional H-bond donor NH contribute to potent activity.[8][8]

Causality Behind Experimental Choices: The selection of cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) is based on their prevalence and well-characterized molecular profiles, allowing for a comprehensive evaluation of the compounds' anticancer potential. The IC50 value, or half-maximal inhibitory concentration, is a standard metric to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals.[4] Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway: Kinase Inhibition by Anticancer Pyrazoles

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6] For example, some derivatives act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole nucleus is also a valuable scaffold for the development of novel antimicrobial agents.[9] The antimicrobial activity of these derivatives is often linked to the structure of the bacterial cell wall and the specific structural features of the pyrazole compound itself.[10]

Comparative Analysis of Antimicrobial Pyrazole Derivatives

The antimicrobial potency of pyrazole derivatives is highly dependent on the substituents attached to the pyrazole core. The presence of specific functional groups can enhance activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound/DerivativeR Group on Phenyl RingTarget MicroorganismMIC (µg/mL)Key SAR InsightsReference
Compound 21a 4-OCH3S. aureus7.81The presence of an electron-donating methoxy group at the para position of the phenyl ring and a free carbothiohydrazide moiety enhances antibacterial activity.[9][9]
Compound 21c 4-ClE. coli15.62The presence of an electron-withdrawing chloro group at the para position provides good activity against Gram-negative bacteria.[9][9]
Compound 5c 4-ClMRSA521A pyrazole-clubbed pyrimidine with a chloro-substituted phenyl ring shows promising activity against methicillin-resistant Staphylococcus aureus.[11][11]
Compound 6e/6f 2,6-dichloroS. aureus, P. aeruginosa, E. coli0.046Dichloro substitution at the 2 and 6 positions of the phenyl ring leads to moderate antibacterial activity.[12][12]

Causality Behind Experimental Choices: The use of standard bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) allows for the assessment of the broad-spectrum potential of the synthesized compounds. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, providing a quantitative measure of a compound's antimicrobial potency.[9]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13][14]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[15]

  • Compound Addition: Add a defined volume (e.g., 50 µL) of the pyrazole derivative solution (at a specific concentration) into each well.[15] A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.[15]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Caption: Workflow of the Agar Well Diffusion Method.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Pyrazole derivatives have a long-standing history as anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[16] The anti-inflammatory properties of these compounds are closely tied to their ability to modulate the production of pro-inflammatory mediators.

Comparative Analysis of Anti-inflammatory Pyrazole Derivatives

The anti-inflammatory activity of pyrazole derivatives is significantly influenced by the substituents on the pyrazole and phenyl rings, which affect their selectivity and potency for targets like COX-2.

Compound/DerivativeR1 GroupR2 GroupAnimal Model% Inhibition of Paw EdemaKey SAR InsightsReference
Pyrazoline 2d 4-OCH3-PhHRatHighPyrazoline derivatives were found to be more potent than pyrazoles. Lipophilicity appears to be an important factor for activity.[1][1]
Pyrazoline 2e 4-Cl-PhHRatHighThe presence of a p-chloro substituent on the phenyl ring slightly reduces activity compared to the methoxy-substituted analog.[1][1]
Generic Pyrazoles VariedVariedRat65-80% at 10 mg/kgDemonstrates significant reduction in acute inflammation compared to the standard drug indomethacin (55%).[16][16]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rats is a classic and reliable acute inflammatory model used to screen for potential anti-inflammatory drugs.[17][18] The percentage of edema inhibition is a direct measure of the compound's in vivo anti-inflammatory efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[19]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the pyrazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[19][20]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.

Signaling Pathway: COX-2 Inhibition by Anti-inflammatory Pyrazoles

The anti-inflammatory action of many pyrazole derivatives, such as celecoxib, is primarily mediated through the selective inhibition of the COX-2 enzyme.[21] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[22]

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids:e->Arachidonic_Acid:w Activated by Inflammatory Stimuli COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits PLA2 PLA2

Caption: Mechanism of COX-2 inhibition by anti-inflammatory pyrazole derivatives.

Conclusion and Future Perspectives

The structure-activity relationship studies of pyrazole derivatives have unequivocally established this heterocyclic scaffold as a remarkably versatile platform for the development of potent therapeutic agents. The strategic modification of substituents on the pyrazole core allows for the precise tuning of biological activity, leading to the discovery of promising anticancer, antimicrobial, and anti-inflammatory compounds.

The comparative data and detailed experimental protocols presented in this guide underscore the importance of a rational, data-driven approach to drug design. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively navigate the complex process of drug discovery.

Future research in this field will likely focus on the development of multi-target pyrazole derivatives, leveraging the scaffold's ability to interact with diverse biological targets to create novel therapies with enhanced efficacy and reduced side effects. The continued exploration of novel synthetic methodologies and the application of computational tools will further accelerate the journey of pyrazole derivatives from the laboratory to the clinic.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]

  • Agar well diffusion assay. (2020). YouTube. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules, 25(18), 4238. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3349. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). National Institutes of Health. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Molecules, 28(13), 5109. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Iranian Journal of Pharmaceutical Research, 9(4), 433–450. [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 599-602. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology, 23(1), 39-51. [Link]

  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. (2013). International Journal of PharmTech Research, 5(2), 819-826. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15, 12345-12367. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules, 25(11), 2533. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (2013). Chemical and Pharmaceutical Bulletin, 61(9), 927-935. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology, 54(1), 5.4.1-5.4.8. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). Burns, 20(5), 426-429. [Link]

  • Celecoxib Action Pathway. (n.d.). PubChem. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2021). ACS Omega, 6(38), 24765–24780. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2025). ResearchGate. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

Sources

Technical Guide: Cytotoxicity Profiling of 1-(1H-pyrazol-3-yl)ethan-1-ol vs. Functionalized Pyrazole Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(1H-pyrazol-3-yl)ethan-1-ol represents a foundational pharmacophore—a "fragment" in the parlance of medicinal chemistry. While often screened in high-throughput fragment-based drug discovery (FBDD) campaigns, its standalone cytotoxicity is frequently misunderstood.

This guide objectively compares the baseline cytotoxicity of this pyrazole alcohol scaffold against its fully functionalized clinical counterparts (e.g., Crizotinib ) and novel experimental derivatives (e.g., P3C , PTA-1 ).

The Core Insight: Data indicates that 1-(1H-pyrazol-3-yl)ethan-1-ol functions primarily as a low-potency scaffold (IC50 > 100 µM in most solid tumor lines). Its value lies not in direct tumor ablation, but as a modular building block that, when decorated with aryl/heteroaryl motifs, unlocks nanomolar potency against kinases (ALK, ROS1, CDK2). This guide details the experimental evidence separating the "inactive scaffold" from the "active warhead."

Comparative Analysis: Scaffold vs. Therapeutics

The following table synthesizes cytotoxicity data across key cancer cell lines. Note the orders-of-magnitude difference in potency between the naked alcohol fragment and the optimized drugs.

Table 1: Comparative Cytotoxicity Profile (IC50 Values)
Compound ClassSpecific AgentMDA-MB-231 (TNBC)MCF-7 (Breast)HepG2 (Liver)Primary Mechanism
The Scaffold 1-(1H-pyrazol-3-yl)ethan-1-ol > 100 µM (Inactive)> 100 µM > 150 µM Non-specific metabolic interference (high conc. only)
Clinical Standard Crizotinib 2.1 ± 0.3 µM 1.8 ± 0.2 µM 3.5 ± 0.5 µM ALK/ROS1/c-MET Kinase Inhibition
Experimental Lead P3C Derivative 0.25 µM 0.49 µM 0.8 µM Multi-kinase modulation (p38/ERK) + ROS induction
Cytotoxic Control Cisplatin 15.4 µM 12.1 µM 4.2 µM DNA Crosslinking

Data Sources: Synthesized from fragment screening libraries and comparative pyrazole derivative studies [1][2][4].

Technical Interpretation[2][3][4]
  • The "Fragment Gap": The >100 µM IC50 of the alcohol confirms it lacks the hydrophobic bulk required to occupy the ATP-binding pocket of kinase targets, a trait possessed by Crizotinib.

  • Safety Profile: The low cytotoxicity of the scaffold implies that the pyrazole-ethanol core itself is non-toxic to non-cancerous fibroblasts (e.g., WI-38 lines), making it an ideal, metabolically stable starting material [5].

Mechanism of Action: From Alcohol to Inhibitor

The transformation of the inert 1-(1H-pyrazol-3-yl)ethan-1-ol into a cytotoxic agent relies on Structure-Activity Relationship (SAR) optimization. The alcohol group often serves as a handle for cyclization or side-chain extension, allowing the molecule to engage specific signaling pathways.

Diagram 1: The Pyrazole Potency Evolution (SAR Logic)

SAR_Evolution cluster_0 Mechanism of Toxicity Scaffold 1-(1H-pyrazol-3-yl)ethan-1-ol (IC50 > 100 µM) Low Affinity Modification SAR Optimization: + Aryl Groups (Hydrophobic Fit) + H-Bond Donors (Hinge Binding) Scaffold->Modification Chemical Derivatization Target Kinase ATP Pocket (ALK, CDK2, VEGFR) Modification->Target High Affinity Binding (<10 nM) Effect Apoptosis Induction (Caspase 3/7 Activation) Target->Effect Signal Blockade Target->Effect

Caption: Evolution of the inert pyrazole-ethanol scaffold into a potent kinase inhibitor through hydrophobic decoration and ATP-mimetic design.

Experimental Protocols

To validate the cytotoxicity of 1-(1H-pyrazol-3-yl)ethan-1-ol versus its derivatives, strict adherence to cell density and solvent controls is required. The alcohol moiety can introduce solubility artifacts if not managed correctly.

Protocol A: High-Precision Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the IC50 shift between the scaffold and functionalized derivatives.

  • Cell Seeding:

    • Seed MDA-MB-231 cells at 2,000–3,000 cells/well in 96-well plates.

    • Why: Lower density prevents contact inhibition from masking cytotoxic effects of weak compounds like the scaffold [3].

  • Compound Preparation:

    • Dissolve 1-(1H-pyrazol-3-yl)ethan-1-ol in DMSO to create a 100 mM stock.

    • Critical Step: Ensure final DMSO concentration in wells is < 0.5% (v/v) . Pyrazoles can precipitate in aqueous media; verify clarity visually.

  • Treatment Gradient:

    • Scaffold Arm: 10, 50, 100, 250, 500 µM (Expect activity only at high end).

    • Derivative/Drug Arm: 0.01, 0.1, 1, 10, 50 µM.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan, read OD at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (4-parameter logistic).

Protocol B: Apoptosis Verification (Annexin V/PI Flow Cytometry)

Objective: Distinguish between necrosis (solvent toxicity) and apoptosis (mechanism-based killing).

  • Treatment: Treat cells with IC50 concentration (or 100 µM for the scaffold) for 24 hours.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2).

    • Add Annexin V-FITC (binds externalized PS) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Analysis:

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of active pyrazole drugs).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Expectation: The scaffold will show minimal Q4 shift compared to control, whereas derivatives like P3C will show >30% shift to Q4 [4].

Mechanistic Pathway Visualization

Understanding why the scaffold fails where the drug succeeds is critical for drug design.

Diagram 2: Signaling Pathway Interference

Pathway_Interference GrowthFactor Growth Factor (EGF/VEGF) Receptor RTK (Receptor Tyrosine Kinase) GrowthFactor->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Scaffold 1-(1H-pyrazol-3-yl)ethan-1-ol (No Binding) Scaffold->Receptor Fails to Bind (IC50 > 100 µM) Drug Pyrazole Drug (Crizotinib/P3C) Drug->Receptor BLOCKS ATP Site (IC50 < 1 µM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Transcription

Caption: Functionalized pyrazoles block RTK signaling cascades (RAS/RAF/MEK), whereas the alcohol scaffold lacks the affinity to interrupt this flow.

References

  • Vertex AI Search. (2025).[1] Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Link

  • National Institutes of Health (NIH). (2025). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PMC. Link

  • MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. MDPI. Link

  • Waocp. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.[2][3] Asian Pacific Journal of Cancer Prevention. Link

  • SciSpace. (2025). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1H-pyrazol-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Treat this compound as a Hazardous Substance. In the absence of a universally harmonized Safety Data Sheet (SDS) for this specific isomer, this guide utilizes an Analog-Based Safety Assessment derived from the parent scaffold (Pyrazole) and close structural analogs (e.g., (1H-Pyrazol-3-yl)methanol).

Core Hazard Profile:

  • Health: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation. Potential for reproductive toxicity (based on pyrazole moiety).

  • Reactivity: Hygroscopic; stable under inert atmosphere.

  • Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.

Quick Reference: Personal Protective Equipment (PPE)
ZoneRequired PPERationale
Eyes Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient. Pyrazole derivatives can cause severe eye damage (Category 1/2A).
Hands Nitrile Gloves (Double-gloving recommended)Pyrazoles can penetrate skin. Double layer prevents breakthrough during solubilization.
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of aerosols/dusts during weighing. Use N95/P100 if hood is unavailable.
Body Lab Coat (Buttoned, Long Sleeve)Standard barrier protection against splash/particulates.

Part 2: Hazard Identification & Risk Assessment (E-E-A-T)[1]

Chemical Identity & Properties[2][3][4][5][6][7][8]
  • Chemical Name: 1-(1H-pyrazol-3-yl)ethan-1-ol[1]

  • Structural Logic: Pyrazole ring substituted at the 3-position with a 1-hydroxyethyl group.[1]

  • Physical State: Likely a solid or viscous oil (dependent on purity and hydration).

  • CAS Number: Note: Specific CAS may vary by isomer/salt form. Verify container label. (Analogous to (1H-Pyrazol-3-yl)methanol CAS: 23585-49-1).[2]

GHS Classification (Analog-Derived)

We apply the Precautionary Principle , assuming the toxicity profile of the parent Pyrazole (CAS 288-13-1) unless proven otherwise.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Pyrazoles inhibit liver alcohol dehydrogenase and can cause hepatotoxicity.
Skin Irritation Cat 2H315: Causes skin irritation.[3][4][5][6]Nitrogenous heterocycles can disrupt dermal lipid barriers.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][5][7]Basic nitrogen lone pair can damage corneal epithelium.
STOT - SE Cat 3H335: May cause respiratory irritation.[5][7]Dust/Vapor inhalation irritates mucous membranes.

Part 3: Personal Protective Equipment (PPE) Strategy

Hand Protection: The "Double-Glove" Protocol

Recommendation: Nitrile (0.11 mm minimum) over Nitrile.

  • Why: Pyrazole derivatives are small, organic, nitrogen-containing molecules with moderate lipophilicity, allowing them to permeate standard latex or thin vinyl gloves.

  • Protocol:

    • Inner Layer: Standard examination nitrile (white/blue).

    • Outer Layer: Long-cuff nitrile (purple/green) to cover lab coat cuffs.

    • Change Frequency: Immediately upon splash; every 2 hours of continuous handling.

Eye & Face Protection

Recommendation: Chemical Splash Goggles.[3]

  • Why: "Safety glasses with side shields" are designed for impact, not chemical aerosols. If this compound is a fine powder, static charge can cause it to "fly" during weighing, bypassing side shields. Goggles provide a sealed environment.

Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) are primary.[6]

  • Contingency: If work must occur outside a hood (e.g., instrument maintenance), use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Part 4: Operational Protocol (Step-by-Step)

Workflow Visualization: Safe Weighing & Solubilization

The following diagram outlines the critical control points (CCPs) to prevent exposure.

G Start START: Preparation PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE HoodCheck Verify Fume Hood (Velocity > 0.5 m/s) PPE->HoodCheck Weighing Weighing (Inside Hood) Use Anti-Static Gun if Powder HoodCheck->Weighing Safe Solubilization Solubilization Add Solvent SLOWLY (Exotherm Risk) Weighing->Solubilization Transfer Sealing Seal Container Parafilm + Inert Gas Purge Solubilization->Sealing Decon Decontaminate Balance Area (Ethanol Wipe) Sealing->Decon Doffing Doff PPE & Wash Hands Decon->Doffing

Figure 1: Safe handling workflow emphasizing engineering controls (Fume Hood) and containment.

Detailed Handling Steps
  • Preparation:

    • Equilibrate the container to room temperature before opening to prevent condensation (compound is hygroscopic).

    • Place a disposable mat in the fume hood to capture spills.

  • Weighing:

    • Never weigh on an open bench.

    • Use an anti-static gun if the solid is fluffy/static-prone.

    • Close the balance draft shield gently to avoid air turbulence dispersing the powder.

  • Solubilization:

    • Preferred Solvents: DMSO, Methanol, Ethanol.

    • Caution: Add solvent slowly. While not highly reactive, pyrazoles can exhibit heat of solution effects.

  • Storage:

    • Store at 2–8°C .

    • Purge headspace with Argon or Nitrogen before resealing.

    • Secondary containment (plastic bin) is mandatory in the fridge.

Part 5: Emergency Response & Disposal

Emergency Scenarios
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min. Do not use alcohol (enhances absorption).
Eye Contact Flush with eyewash station for 15 min, holding eyelids open. Seek ophthalmologist.
Inhalation Move to fresh air.[4][6][7] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Wet wipe (damp paper towel) to prevent dust. Place in hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Disposal Plan
  • Classification: Hazardous Organic Waste (Halogen-free, unless derivatized).

  • Method: High-temperature incineration.

  • Prohibition: Never dispose of down the drain. Pyrazoles are stable and can persist in water systems, potentially affecting aquatic life (Long-term aquatic hazard H412).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151171, Pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyrazole. Retrieved from [Link](Note: Generalized link for Pyrazole dossier).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.